molecular formula C9H10ClF2NO B11883190 7,8-Difluorochroman-4-amine hydrochloride

7,8-Difluorochroman-4-amine hydrochloride

Cat. No.: B11883190
M. Wt: 221.63 g/mol
InChI Key: UUOXQIUITFURPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluorochroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2NO and its molecular weight is 221.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H

InChI Key

UUOXQIUITFURPF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthetic pathways, and physicochemical profiling of 7,8-Difluorochroman-4-amine hydrochloride , a specialized chiral building block used in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and other central nervous system (CNS) active agents.

CAS Registry Number: 886762-83-0 (Racemic Free Base) | Salt Form: Hydrochloride Molecular Formula: C₉H₁₀ClF₂NO | Molecular Weight: 221.63 g/mol

Executive Summary

This compound is a bicyclic primary amine characterized by a dihydrobenzopyran (chroman) core substituted with fluorine atoms at the 7 and 8 positions. It serves as a critical pharmacophore in medicinal chemistry, particularly for optimizing metabolic stability and lipophilicity in drug candidates. Its primary application lies in the synthesis of FAAH inhibitors for the treatment of neuropathic pain and inflammatory disorders, where the specific 7,8-difluoro substitution pattern blocks metabolic oxidation sites on the aromatic ring.

Structural Analysis & Stereochemistry

Core Scaffold

The molecule consists of a benzene ring fused to a dihydropyran ring. The numbering system is critical for accurate derivation:

  • Position 1: Oxygen atom.

  • Position 4: The benzylic carbon bearing the amine group (Chiral Center).

  • Positions 7, 8: Aromatic carbons bearing fluorine substituents.[1]

Electronic & Steric Effects
  • Fluorine Substitution (C7, C8): The vicinal difluoro motif exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring. This deactivates the ring toward oxidative metabolism (e.g., by CYP450 enzymes) and lowers the pKa of the amine compared to the non-fluorinated analog, potentially improving blood-brain barrier (BBB) permeability.

  • C4 Chirality: The C4 position is a stereocenter. Drug discovery programs often require the enantiopure (R)- or (S)-isomers (CAS 1213550-52-7 and 1213161-36-4, respectively) to maximize receptor binding affinity.

Structure cluster_0 Structural Connectivity O1 O (Pos 1) C2 CH2 (Pos 2) O1->C2 C3 CH2 (Pos 3) C2->C3 C4 CH-NH2 (Pos 4) *Chiral Center* C3->C4 C4a C (Bridge) C4->C4a C5 CH (Pos 5) C4a->C5 C8a C (Bridge) C4a->C8a C6 CH (Pos 6) C5->C6 C7 C-F (Pos 7) C6->C7 C8 C-F (Pos 8) C7->C8 C8->C8a C8a->O1

Figure 1: Connectivity map of the 7,8-difluorochroman scaffold.

Synthetic Pathways[2][3][4]

The synthesis of this compound typically proceeds via a 7,8-difluorochroman-4-one intermediate. The following protocol is based on established methods for chromanone derivatives utilized in FAAH inhibitor research.

Step-by-Step Protocol
Stage 1: Precursor Synthesis (Ether Formation)

Reaction: Alkylation of 2,3-difluorophenol with 3-chloropropionic acid.

  • Reagents: 2,3-Difluorophenol, 3-chloropropionic acid, NaOH (aq).

  • Conditions: Reflux in aqueous base.

  • Mechanism: S_N2 displacement of chloride by the phenoxide ion.

  • Product: 3-(2,3-difluorophenoxy)propanoic acid.

Stage 2: Cyclization (Eaton's Reagent)

Reaction: Intramolecular Friedel-Crafts Acylation.

  • Reagents: 3-(2,3-difluorophenoxy)propanoic acid, Methanesulfonic acid (MsOH), Phosphorus pentoxide (P₂O₅).

  • Protocol:

    • Dissolve P₂O₅ in MsOH (Eaton's Reagent) and heat to 80°C.

    • Add the propanoic acid derivative portion-wise.

    • Stir for 30-60 minutes.

    • Quench over ice-water and extract with Ethyl Acetate.

  • Key Insight: Eaton's reagent is preferred over Polyphosphoric Acid (PPA) for this substrate due to lower viscosity and cleaner workup, crucial for the electron-deficient difluoro ring.

Stage 3: Reductive Amination

Reaction: Conversion of ketone to amine.

  • Reagents: 7,8-Difluorochroman-4-one, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

  • Protocol:

    • Dissolve ketone in Methanol.

    • Add excess NH₄OAc (10 eq) to form the imine in situ.

    • Add NaBH₃CN (1.5 eq) and stir at room temperature for 12-24h.

    • Workup: Acidify to pH < 2 to decompose borohydride, then basify to pH > 10 to extract the free amine.

Stage 4: Salt Formation
  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Procedure: Dissolve free amine in dry ether; add HCl dropwise. Filter the white precipitate.

Synthesis Start 2,3-Difluorophenol Inter1 3-(2,3-difluorophenoxy) propanoic acid Start->Inter1 3-chloropropionic acid NaOH, Reflux Inter2 7,8-Difluorochroman-4-one (Key Intermediate) Inter1->Inter2 P2O5 / MsOH 80°C (Cyclization) Final 7,8-Difluorochroman-4-amine HCl Inter2->Final 1. NH4OAc, NaBH3CN 2. HCl/Dioxane

Figure 2: Synthetic route from commercially available phenols to the target amine salt.

Physicochemical & Analytical Profiling

Predicted Properties
PropertyValue (Approx.)Significance
Molecular Weight 221.63Fragment-like, ideal for CNS penetration.
LogP (Free Base) 1.8 - 2.1Moderate lipophilicity; good bioavailability.
pKa (Amine) ~8.5 - 9.0Lower than typical alkyl amines (~10.5) due to electron-withdrawing fluorines.
Solubility High in Water (as HCl)Salt form ensures aqueous solubility for dosing.
Analytical Characterization (¹H NMR)

The ¹H NMR spectrum in DMSO-d₆ will exhibit distinct splitting patterns due to the rigid bicyclic system and fluorine coupling.

  • Amine Protons: Broad singlet at δ 8.3–8.6 ppm (3H, -NH₃⁺).

  • Aromatic Region (δ 6.8 – 7.5 ppm):

    • H-6: Will appear as a multiplet (ddd) due to coupling with H-5 (ortho) and F-7 (ortho-F).

    • H-5: Doublet of doublets (coupling with H-6 and long-range F).

  • Benzylic Proton (H-4): Multiplet at δ 4.3–4.5 ppm. The chemical shift is deshielded by the ammonium group.

  • Ether Methylene (H-2): Multiplet at δ 4.1–4.3 ppm (adjacent to Oxygen).

  • Methylene (H-3): Multiplet at δ 2.0–2.3 ppm.

¹⁹F NMR

Two distinct signals in the range of δ -130 to -150 ppm, showing mutual coupling (J_FF) and coupling to aromatic protons.

Handling and Stability

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: The hydrochloride salt is stable for >2 years if kept dry. The free base is prone to carbonate formation upon exposure to air.

References

  • Patent Application US 2013/0029978 A1. Fused Heterocyclic Compounds as FAAH Inhibitors. (Describes the synthesis of the 7,8-difluorochroman-4-one intermediate).

  • ChemicalBook. 7,8-Difluorochroman-4-amine Product Page.

  • Ambeed. 7,8-Difluorochroman-4-one (Intermediate) Data.

Sources

7,8-Difluorochroman-4-amine Hydrochloride: Strategic Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.[1][2]

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride (CAS: 886762-83-0 / 1213550-52-7 for chiral forms) is a high-value fluorinated heterocyclic building block.[1][2] While its regioisomer (5,7-difluoro) is the structural core of the blockbuster Potassium-Competitive Acid Blocker (P-CAB) Tegoprazan , the 7,8-difluoro isomer represents a critical tool for Structure-Activity Relationship (SAR) exploration .[1][2]

This guide details the compound's utility in "Fluorine Scanning"—a medicinal chemistry strategy used to optimize metabolic stability and binding affinity by systematically varying fluorine placement on the chroman scaffold. It serves as a privileged structure for developing next-generation P-CABs and CNS-active agents targeting GPCRs.[1][2]

Chemical Profile & Structural Significance[1][2][3][4][5][6]

Physicochemical Properties

The 7,8-difluoro substitution pattern imparts unique electronic and steric properties compared to the non-fluorinated or mono-fluorinated analogues.[1][2]

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₉H₁₀ClF₂NOCore scaffold for fragment-based design.[1][2]
Molecular Weight 221.63 g/mol Low MW allows for "lead-like" elaboration.[1]
Fluorine Effect C7 & C8 PositionsBlocks metabolic oxidation (CYP450) at electron-rich aromatic sites.[1][2]
Basicity (pKa) ~8.5 - 9.5 (Amine)Fluorine withdraws electron density, slightly lowering pKa compared to unsubstituted chroman-4-amine, improving CNS penetration.[1][2]
Chirality C4 StereocenterAvailable as (R)- or (S)- enantiomers; critical for target selectivity (e.g., Tegoprazan requires the (S)-isomer).[1][2]
The "Fluorine Scan" Logic in P-CAB Development

In the development of acid blockers like Tegoprazan, the chroman ring binds to the luminal K+-binding site of the H+/K+-ATPase.[1][2]

  • Tegoprazan (Clinical Drug): Uses 5,7-difluoro substitution to maximize binding enthalpy and metabolic stability.[1][2]

  • 7,8-Difluoro Isomer (Research Tool): Used to probe the "hydrophobic pocket" tolerance.[1][2] Shifting fluorine to positions 7 and 8 alters the quadrupole moment of the benzene ring, potentially improving selectivity against off-target ion channels.[1]

Experimental Protocols

Synthesis of 7,8-Difluorochroman-4-amine (Lab Scale)

Note: This protocol describes the conversion from the ketone precursor, the industry-standard route.[1][2]

Reagents: 7,8-Difluorochroman-4-one, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.[1][2]

Workflow:

  • Imine Formation: Dissolve 7,8-difluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours under nitrogen.

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent temperature spikes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for disappearance of the ketone (m/z ~184).[1]

  • Quench & Workup: Acidify with 1N HCl to pH < 2 (decomposes excess hydride). Extract non-basic impurities with Ethyl Acetate.[1] Basify the aqueous layer to pH > 10 with NaOH. Extract the free amine into Dichloromethane (DCM).

  • Salt Formation: Treat the DCM layer with 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry.[3]

General Amide Coupling Protocol (Fragment Elaboration)

Used to attach the scaffold to pharmacophores (e.g., benzimidazole carboxylic acids for P-CAB synthesis).[1][2]

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir for 15 mins.

  • Coupling: Add 7,8-Difluorochroman-4-amine HCl (1.0 eq).

  • Completion: Stir at RT for 2–4 hours.

  • Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).

Visualizing the Application Logic

The following diagram illustrates how the 7,8-difluoro scaffold fits into the broader P-CAB discovery pipeline, contrasting it with the established Tegoprazan pathway.

PCAB_Discovery Start Starting Material 2,3-Difluorophenol Ketone Intermediate 7,8-Difluorochroman-4-one Start->Ketone Ring Closure (Friedel-Crafts) Amine Target Scaffold 7,8-Difluorochroman-4-amine Ketone->Amine Reductive Amination App1 Application 1: Metabolic Blocking (CYP Stability) Amine->App1 Incorporation into Drug Candidates App2 Application 2: Selectivity Profiling (H+/K+ ATPase vs hERG) Amine->App2 SAR Studies Tegoprazan Comparator Drug (Tegoprazan) 5,7-Difluoro Core Tegoprazan->Amine Regioisomer Comparison

Figure 1: The strategic role of 7,8-difluorochroman-4-amine in parallel with Tegoprazan development.[1][2] The scaffold allows researchers to "scan" the effects of fluorine placement on biological activity.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form; free amine oxidizes slowly in air. Always generate the free amine in situ or immediately prior to use.

References

  • Tegoprazan Discovery & SAR

    • Takahashi, N., et al. "Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility."[1][2] Journal of Pharmacology and Experimental Therapeutics, 2018.

    • Context: Establishes the 5,7-difluoro chroman core as the optimal clinical candidate, validating the chroman-amine class.[1]

  • Medicinal Chemistry of Chroman-4-amines

    • Stark, H., et al. "Chroman-4-amine derivatives as novel dopamine receptor ligands."[1][2] Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of the chroman-4-amine scaffold in CNS drug design.
    • [1][2]

  • Synthesis of Fluorinated Chromanones

    • Patents US20100041686A1.[1] "Substituted chroman derivatives."

    • Context: Details the ring-closure methods for various difluoro-chroman isomers.
    • [1][2]

Sources

Role of Fluorine in Chroman-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological role of fluorine incorporation into the chroman-4-amine scaffold.

Executive Summary

The chroman-4-amine scaffold is a privileged bicyclic motif found in numerous bioactive compounds, serving as a rigidified bioisostere of phenethylamine. It is widely utilized in GPCR ligands (e.g., 5-HT, dopamine receptors) and enzyme inhibitors. The strategic introduction of fluorine into this scaffold—specifically at the C3 or C6 positions—profoundly alters its physicochemical profile. This guide analyzes how fluorine modulation enhances metabolic stability, lowers amine basicity (pKa), and locks bioactive conformations via the gauche effect , providing a roadmap for optimizing drug candidates.

Part 1: Structural & Physicochemical Impact

Electronic Modulation and pKa Shift

The basicity of the primary or secondary amine at position C4 is a critical parameter for bioavailability and blood-brain barrier (BBB) penetration.

  • Inductive Effect: A fluorine atom at C3 (vicinal to the amine) exerts a strong electron-withdrawing inductive effect ($ -I $). This pulls electron density away from the nitrogen lone pair, reducing its availability for protonation.

  • Quantifiable Shift: While the unsubstituted chroman-4-amine has a pKa

    
     9.5–9.8, the introduction of a 3-fluoro substituent typically lowers the pKa by 1.5 to 2.5 log units  (down to 
    
    
    
    7.5–8.0).
  • Benefit: This lowers the percentage of ionized drug at physiological pH (7.4), significantly enhancing lipophilicity (LogD) and passive membrane permeability.

Conformational Locking: The Gauche Effect

In 3-fluoro-chroman-4-amine derivatives, the spatial arrangement of the fluorine (at C3) and the amine (at C4) is governed by the gauche effect .

  • Mechanism: Contrary to steric expectations which favor an anti (180°) arrangement, the highly electronegative fluorine and the protonated ammonium group prefer a gauche (60°) conformation. This is driven by hyperconjugation (

    
    ) and electrostatic attraction between 
    
    
    
    and
    
    
    .
  • Result: This interaction "locks" the flexible saturated ring into a specific half-chair or envelope conformation, reducing the entropic penalty of binding to a protein target.

Metabolic Stability[1]
  • Blocking Metabolic Soft Spots: The C3 and C4 positions are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting a C-H bond (BDE

    
     98 kcal/mol) with a C-F bond (BDE 
    
    
    
    116 kcal/mol) at C3 effectively blocks metabolic deactivation at this site.
  • Aromatic Fluorination (C6/C8): Fluorine at C6 prevents aromatic hydroxylation and subsequent glucuronidation, prolonging half-life (

    
    ).
    

Part 2: Synthetic Methodologies

The synthesis of 3-fluoro-chroman-4-amines requires precise control to avoid elimination of the fluorine (which is


 to the amine and prone to elimination).
Primary Route: Electrophilic -Fluorination & Reductive Amination

This is the most robust pathway for accessing the C3-fluoro-C4-amine motif.

Step 1: Synthesis of Chroman-4-one

  • Reagents: Phenol + 3-chloropropanoic acid (or acryloyl chloride)

    
     Friedel-Crafts Cyclization.
    
  • Condition: Polyphosphoric acid (PPA) or

    
    , 80°C.
    

Step 2: Electrophilic


-Fluorination 
  • Reagents:Selectfluor (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide).

  • Solvent: MeCN or MeOH.

  • Mechanism:[1][2][3] Formation of the enol/enamine intermediate followed by electrophilic attack by

    
    .
    
  • Outcome: 3-fluoro-chroman-4-one (often a racemic mixture; asymmetric catalysis using chiral organocatalysts can yield enantiomers).

Step 3: Reductive Amination

  • Reagents: Ammonium acetate (

    
    ) or primary amine (
    
    
    
    ) + Sodium Cyanoborohydride (
    
    
    )
    .
  • Condition: pH 5–6, MeOH, RT.

  • Critical Note: Use

    
     rather than 
    
    
    
    to prevent reduction of the ketone to an alcohol before imine formation. The mild acidic conditions preserve the C-F bond.
Visualization of Synthetic Pathway

SynthesisPath Phenol Phenol Precursor Chromanone Chroman-4-one Phenol->Chromanone Friedel-Crafts (PPA, 80°C) Enol Enol Intermediate Chromanone->Enol Tautomerization FluoroKetone 3-Fluoro-chroman-4-one Enol->FluoroKetone Selectfluor (MeCN, RT) Imine Imine Intermediate FluoroKetone->Imine R-NH2 / NH4OAc (pH 5-6) FinalProduct 3-Fluoro-chroman-4-amine Imine->FinalProduct NaBH3CN (Reductive Amination)

Caption: Step-wise synthetic workflow for generating 3-fluoro-chroman-4-amine from phenol precursors via electrophilic fluorination.

Part 3: Pharmacological Optimization & SAR

Structure-Activity Relationship (SAR) Logic

When optimizing a chroman-4-amine lead, the placement of fluorine is dictated by the specific failure mode of the non-fluorinated parent.

Failure ModeFluorine StrategyMechanistic Rationale
High Clearance (Metabolic) Fluorinate C6 or C3Blocks CYP450-mediated aromatic hydroxylation (C6) or aliphatic oxidation (C3).
Low CNS Penetration Fluorinate C3Lowers amine pKa, increasing the fraction of neutral species capable of crossing the BBB.
Low Potency (Entropy) Fluorinate C3Induces gauche conformation, pre-organizing the molecule into a bioactive shape.
hERG Toxicity Fluorinate C3Reduces basicity; high basicity is often correlated with hERG channel blockade.
Case Study Applications
  • SIRT2 Inhibitors: 6,8-Disubstituted chroman-4-one derivatives are potent Sirtuin-2 inhibitors.[4][5] Converting the ketone to a fluorinated amine (bioisostere) improves solubility while maintaining the core geometry required for the hydrophobic pocket.

  • Antiviral Agents: 6-Fluoro-chroman-4-amine derivatives have shown efficacy against Influenza A by targeting the M2 proton channel, where the fluorine improves lipophilicity compared to the hydroxylated metabolites.

SAR Decision Logic Diagram

SAR_Logic Problem Lead Compound Issue Metabolism High Metabolic Clearance Problem->Metabolism Permeability Low CNS Permeability Problem->Permeability Potency Low Binding Affinity Problem->Potency Sol_Met Add F at C6 (Aromatic) Blocks Hydroxylation Metabolism->Sol_Met Sol_pKa Add F at C3 (Aliphatic) Lowers pKa (Inductive) Permeability->Sol_pKa Sol_Conf Add F at C3 (Aliphatic) Gauche Effect (Locking) Potency->Sol_Conf

Caption: Decision tree for fluorine incorporation based on specific pharmacological limitations of the parent chroman-4-amine.

References

  • Banks, R. E., et al. (2007). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor). Encyclopedia of Reagents for Organic Synthesis. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[6] Link

Sources

Strategic Sourcing & Technical Validation: 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, quality validation, and procurement strategies for 7,8-Difluorochroman-4-amine hydrochloride .

Content Type: Technical Procurement & Validation Guide Target Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers

Executive Summary: The Molecule & Its Utility

This compound is a high-value fluorinated heterocyclic building block. While structurally homologous to the 5,7-difluoro intermediate used in the blockbuster P-CAB drug Tegoprazan , the 7,8-isomer is distinct. It is primarily employed in Structure-Activity Relationship (SAR) campaigns to modulate metabolic stability (blocking C7/C8 oxidation sites) and fine-tune lipophilicity (


) in CNS and gastrointestinal drug discovery programs.

Key Chemical Identifiers:

  • Chemical Name: 7,8-Difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride[1]

  • CAS Number (R-isomer HCl): 1266231-84-8[1][2][3][4]

  • CAS Number (Racemic/Generic): 1156491-10-9 (verify specific salt forms with supplier)

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 221.63 g/mol [1]

Commercial Supply Landscape

The market for this compound is tiered between "Catalog Suppliers" (mg to g scale) and "Custom Synthesis Partners" (kg scale).

Tier 1: Validated Catalog Suppliers (High Reliability)

These suppliers typically hold stock of the (R)-enantiomer or racemic mixture for immediate R&D use.

SupplierPrimary RegionProduct Code (Typ.)Stock ScaleReliability Rating
BLD Pharm Global/ChinaBD215880mg - 100gHigh (QA Data available)
Konoscience ChinaA2044312mg - 1kgHigh (Specializes in Fluorochemicals)
MolCore GlobalMC770808mg - gMedium-High
American Elements USA/GlobalInquireCustomHigh (Material Science focus)
Tier 2: Aggregators & Sourcing Platforms

Platforms like ChemicalBook , eChemi , and SciFinder list numerous vendors.

  • Risk Warning: Many vendors on these platforms are "virtual traders" with no inventory.

  • Verification Strategy: Always request a specific batch H-NMR and Chiral HPLC before placing a PO. If they send a generic image, disqualify them.

Technical Validation: The "Trust but Verify" Protocol

Quality Control Workflow

The following diagram illustrates the decision logic for validating incoming batches.

QC_Workflow Receipt Sample Receipt (Check CoA & Appearance) Solubility Solubility Check (DMSO/MeOH) Receipt->Solubility Identity Identity Verification (1H-NMR + 19F-NMR) Solubility->Identity Purity Purity Analysis (HPLC-UV + LC-MS) Identity->Purity  Matches Structure   Reject Reject/Return Identity->Reject  Regioisomer Detected   Chiral Chiral Purity (Chiral HPLC) Purity->Chiral  >95% Chemical Purity   Purity->Reject  <95%   Release Batch Release (>98% ee, >97% Chemical) Chiral->Release  >98% ee   Chiral->Reject  Racemic/Wrong Enantiomer  

Figure 1: Incoming Quality Control (IQC) Decision Tree for Fluorinated Chiral Amines.

Critical Analytical Protocols

Because the fluorine substitution pattern is subtle, standard LC-MS is insufficient (molecular weight is identical for all isomers).

Protocol A: Regioisomer Discrimination (19F-NMR)
  • Rationale: The coupling constants (

    
     and 
    
    
    
    ) are definitive fingerprints for the 7,8-substitution pattern compared to 5,7 or 6,8 isomers.
  • Method: Dissolve 10 mg in DMSO-

    
    .
    
  • Acceptance Criteria:

    • Expect two distinct fluorine signals.

    • Verify ortho-coupling (

      
      ) if 7,8-difluoro.
      
    • Note: 5,7-difluoro (Tegoprazan type) will show meta-coupling (

      
       or negligible), clearly distinguishing the two.
      
Protocol B: Chiral Purity (HPLC)
  • Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amines).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target: ee > 98% for (R)-isomer.

Synthesis & Impurity Profile

Understanding the synthesis allows you to predict impurities that suppliers might miss.

Synthetic Pathway

The commercial route typically proceeds via the Friedel-Crafts cyclization of a fluorinated phenol derivative.

Synthesis_Path Start 2,3-Difluorophenol (Starting Material) Step1 O-Alkylation (3-chloropropionic acid) Start->Step1 Inter1 Ester Intermediate Step1->Inter1 Step2 Cyclization (PPA or H2SO4) Inter1->Step2 Ketone 7,8-Difluorochroman-4-one (Key Intermediate) Step2->Ketone Impurity2 Impurity: Wrong Isomer (from cyclization) Step2->Impurity2 Regio-selectivity issues Step3 Reductive Amination (Chiral Catalyst/Enzyme) Ketone->Step3 Impurity1 Impurity: Unreacted Ketone Ketone->Impurity1 Residual Product 7,8-Difluorochroman-4-amine HCl Step3->Product

Figure 2: Industrial Synthesis Route Highlighting Potential Impurity Origins.

Key Impurities to Watch
  • 7,8-Difluorochroman-4-one: The ketone precursor. It will not ionize well in basic LC-MS methods but is visible in UV and NMR.

  • Regioisomers: If the starting material (2,3-difluorophenol) is impure or if cyclization occurs at the wrong position (less likely for this substitution pattern but possible), you may get 5,6-difluoro analogs.

Procurement Strategy Recommendation

For drug development projects requiring consistent supply:

  • Initial Screen: Purchase 100mg from BLD Pharm or Konoscience for method validation.

  • Batch Reservation: If the lot passes QC (specifically chiral purity), reserve the entire available batch. Batch-to-batch variation in chiral resolution is common.

  • Salt Form Verification: Ensure the supplier specifies the salt stoichiometry. Some "HCl" salts are actually hemi-hydrochlorides or contain excess acid. Verify chloride content via Silver Nitrate titration or Ion Chromatography.

References

  • BLD Pharm. Product Specification: (R)-7,8-Difluorochroman-4-amine hydrochloride (BD215880).[2] Retrieved from

  • Konoscience. Catalog Entry: (R)-7,8-difluorochroman-4-amine hydrochloride (A2044312).[1] Retrieved from

  • National Institutes of Health (NIH). Tegoprazan Structure & Polymorphs (Contextual Reference for Chroman Scaffolds). PMC8876883. Retrieved from

  • MolCore. Product Detail: (R)-7,8-difluorochroman-4-amine.[1][2][5][6][7][8] Retrieved from

  • ChemicalBook. 7,8-Difluorochroman-4-one (Precursor CAS 890840-90-1). Retrieved from

Sources

Methodological & Application

Introduction: The Significance of Fluorinated Chroman Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Difluorochroman-4-amine Hydrochloride

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate key physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated chroman derivatives, such as this compound, represent a class of compounds with significant potential for the development of novel therapeutics. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, from the key intermediate 7,8-difluorochroman-4-one to the final amine salt. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles and integrated characterization checkpoints.

Overall Synthetic Workflow

The synthesis of this compound is accomplished in a three-step sequence starting from 2,3-difluorophenol. The workflow involves the initial synthesis of the key ketone intermediate, followed by a reductive amination to introduce the amine functionality, and culminating in the formation of the hydrochloride salt to improve stability and handling.

G cluster_0 Synthesis of 7,8-Difluorochroman-4-one cluster_1 Synthesis of 7,8-Difluorochroman-4-amine cluster_2 Formation of Hydrochloride Salt start 2,3-Difluorophenol step1 Friedel-Crafts Acylation with 3-Chloropropionyl Chloride start->step1 step2 Intramolecular Cyclization step1->step2 ketone 7,8-Difluorochroman-4-one step2->ketone step3 Reductive Amination ketone->step3 amine 7,8-Difluorochroman-4-amine step3->amine step4 Treatment with HCl amine->step4 final_product 7,8-Difluorochroman-4-amine Hydrochloride step4->final_product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 7,8-Difluorochroman-4-one

The synthesis of the key intermediate, 7,8-Difluorochroman-4-one, is achieved through a two-step process commencing with the Friedel-Crafts acylation of 2,3-difluorophenol, followed by an intramolecular cyclization.

Reaction Scheme:

G r1 2,3-Difluorophenol intermediate 3-Chloro-1-(2,3-difluoro- 6-hydroxyphenyl)propan-1-one r1->intermediate AlCl₃, DCM plus1 + r2 3-Chloropropionyl Chloride product 7,8-Difluorochroman-4-one intermediate->product NaOH (aq)

Caption: Synthesis of 7,8-Difluorochroman-4-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Difluorophenol130.0910.0 g0.0769
3-Chloropropionyl chloride126.9810.7 g (7.9 mL)0.0846
Aluminum chloride (anhydrous)133.3422.5 g0.169
Dichloromethane (DCM, anhydrous)-200 mL-
Sodium hydroxide (NaOH)40.007.7 g0.192
Hydrochloric acid (HCl, conc.)36.46As needed-
Diethyl ether-As needed-
Anhydrous magnesium sulfate-As needed-

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (22.5 g) and anhydrous dichloromethane (100 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2,3-difluorophenol (10.0 g) in anhydrous dichloromethane (50 mL) to the stirred suspension.

    • To this mixture, add 3-chloropropionyl chloride (10.7 g) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl (50 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2,3-difluoro-6-hydroxyphenyl)propan-1-one.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide (100 mL).

    • Stir the mixture at room temperature for 4-6 hours. The formation of the cyclized product, 7,8-difluorochroman-4-one, can be monitored by TLC.[3]

    • Upon completion, acidify the reaction mixture with concentrated HCl to pH ~2.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 7,8-Difluorochroman-4-one.

Part 2: Synthesis of 7,8-Difluorochroman-4-amine (Reductive Amination)

The conversion of the ketone to the primary amine is achieved via a Borch reductive amination, which proceeds through an in-situ formed imine intermediate.[4]

Reaction Scheme:

G r1 7,8-Difluorochroman-4-one product 7,8-Difluorochroman-4-amine r1->product NaBH₃CN, Methanol plus1 + r2 NH₄OAc

Caption: Reductive amination of 7,8-Difluorochroman-4-one.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7,8-Difluorochroman-4-one184.145.0 g0.0271
Ammonium acetate (NH₄OAc)77.0820.9 g0.271
Sodium cyanoborohydride (NaBH₃CN)62.842.0 g0.0318
Methanol (anhydrous)-100 mL-
Aqueous NaOH (2 M)-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous sodium sulfate-As needed-

Step-by-Step Protocol:

  • To a round-bottom flask, add 7,8-Difluorochroman-4-one (5.0 g), ammonium acetate (20.9 g), and anhydrous methanol (100 mL).

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add sodium cyanoborohydride (2.0 g) portion-wise to the solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting ketone is consumed.[1][2]

  • Carefully quench the reaction by the slow addition of 2 M aqueous NaOH until the pH is ~10-11.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7,8-Difluorochroman-4-amine as a crude oil or solid. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt to enhance its stability and ease of handling.[5]

Reaction Scheme:

G r1 7,8-Difluorochroman-4-amine product 7,8-Difluorochroman-4-amine Hydrochloride r1->product Diethyl ether plus1 + r2 HCl

Sources

Application Note: High-Purity Isolation and Purification of 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride (CAS 886762-83-0) is a critical bicyclic building block employed in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors. Its structural rigidity and specific fluorination pattern at positions 7 and 8 modulate metabolic stability and lipophilicity, making it a high-value intermediate.

However, the synthesis of this amine—typically via reductive amination of 7,8-difluorochroman-4-one—often yields persistent impurities, including unreacted ketone, over-reduced alcohols, and dimeric byproducts. This application note details a robust, scalable purification protocol combining acid-base extractive resolution with thermodynamically controlled crystallization . This method ensures the removal of non-basic organic impurities and upgrades chemical purity to >98.5% (HPLC).

Chemical Context & Impurity Profile

Before initiating purification, it is essential to understand the physicochemical landscape of the target molecule.

  • Target: 7,8-Difluorochroman-4-amine HCl

  • pKa (Conjugate Acid): ~9.5–10.0 (Estimated for secondary benzylic amine).

  • Solubility Profile:

    • High: Methanol, Water (moderate), DMSO.

    • Moderate: Ethanol, Isopropanol (hot).

    • Low/Insoluble: Ethyl Acetate, Diethyl Ether, Heptane, Dichloromethane.[1]

Critical Impurities
Impurity TypeOriginRemoval Strategy
7,8-Difluorochroman-4-one Unreacted Starting MaterialAcid-Base Extraction: Remains in organic phase at low pH.
7,8-Difluorochroman-4-ol Over-reduction byproductAcid-Base Extraction: Neutral/Non-basic; removed with organic wash.
Dimeric Amines Side reaction (reductive alkylation)Recrystallization: Significant solubility difference from the monomeric salt.
Inorganic Salts Borohydride residues/BuffersFiltration/Solvent Selection: Insoluble in dry organic recrystallization solvents.

Purification Workflow (Logic Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (Amine, Ketone, Alcohol) AcidExtract Acid Extraction (1M HCl) Target -> Aqueous Phase Crude->AcidExtract Partition OrgWash Organic Wash (DCM/EtOAc) Remove Ketone/Alcohol AcidExtract->OrgWash Aqueous Layer Retained Basify Basification (NaOH to pH > 12) Target -> Free Base OrgWash->Basify Aqueous Layer Processed ExtractBase Extract Free Base into MTBE/DCM Basify->ExtractBase Phase Separation SaltForm Salt Formation (HCl in Dioxane/IPA) ExtractBase->SaltForm Dry & Treat Cryst Recrystallization (EtOH / EtOAc System) SaltForm->Cryst Crude Solids Final Pure 7,8-Difluorochroman-4-amine HCl (>98.5% Purity) Cryst->Final Filter & Dry

Figure 1: Strategic workflow for the isolation of 7,8-difluorochroman-4-amine HCl, prioritizing the removal of non-basic impurities prior to salt formation.

Detailed Experimental Protocol

Phase 1: Acid-Base Extractive Purification

Objective: To chemically filter out non-basic impurities (ketones, alcohols) which can co-crystallize with the salt.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction:

    • Extract the organic layer twice with 1M aqueous HCl (5 mL/g).

    • Mechanism:[2][3][4] The amine is protonated (

      
      ) and moves to the aqueous phase. The ketone and alcohol remain in the organic phase.
      
  • Phase Separation:

    • Collect the aqueous acidic layer .

    • Optional Polish: Wash the combined aqueous layers once with fresh DCM to ensure complete removal of neutrals. Discard the organic layers.

  • Basification & Recovery:

    • Cool the aqueous phase to 0–5°C.

    • Slowly adjust pH to >12 using 4M NaOH or 50% NaOH . Caution: Exothermic.

    • Extract the turbid aqueous mixture three times with Methyl tert-butyl ether (MTBE) or DCM.

  • Drying: Dry the combined organic extracts over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to obtain the purified Free Base  as an oil.
    
Phase 2: Salt Formation

Objective: To convert the free base into a stable, crystalline hydrochloride salt.

  • Solvent Selection: Dissolve the free base oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) (approx. 3-5 volumes).

  • Acid Addition:

    • Chill the solution to 0°C.

    • Add HCl (4M in Dioxane) or HCl (1.25M in Ethanol) dropwise.

    • Stoichiometry: Add 1.1 equivalents of HCl relative to the free base.

    • Observation: A white precipitate should begin to form. If the solution remains clear, induce nucleation by scratching the glass or adding a seed crystal.

  • Maturation: Stir the slurry at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid and wash the cake with cold Diethyl Ether or Heptane to remove residual acidity.

Phase 3: Thermodynamically Controlled Recrystallization

Objective: To upgrade chiral (if enriched) and chemical purity by removing trapped trace impurities.

  • Solvent System: Ethanol / Ethyl Acetate (Solvent/Anti-solvent).

  • Dissolution:

    • Place the crude HCl salt in a flask with a reflux condenser.

    • Add Ethanol (approx. 5-8 mL/g) and heat to reflux (78°C).

    • If the salt does not dissolve completely, add Ethanol in small increments until a clear solution is obtained.

  • Precipitation:

    • Remove from heat. While still hot, add Ethyl Acetate (anti-solvent) dropwise until a faint turbidity persists.

    • Add a few drops of Ethanol to clear the solution again.

  • Cooling Ramp:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).

    • Once at room temperature, transfer to a fridge (4°C) for 4 hours.

  • Final Filtration: Collect crystals by vacuum filtration. Wash with a 1:1 mixture of cold EtOH/EtOAc, followed by pure cold EtOAc.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove lattice-bound solvents.

Analytical Validation (QC)

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Acceptance Criteria: Purity > 98.0% area; Single peak.

Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 1H NMR (DMSO-d6): Confirm the diagnostic signals of the chroman ring:

    • Multiplets for

      
       at positions 2 and 3 (~2.0–4.2 ppm).
      
    • Broad singlet for

      
       (~8.5 ppm).
      
    • Aromatic protons showing specific splitting due to F-H coupling.

  • 19F NMR: Essential for confirming the 7,8-difluoro substitution pattern. Expect two distinct signals in the range of -130 to -150 ppm (relative to

    
    ), showing F-F coupling.
    

References

  • Chemical Structure & Identifiers

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319227 (7,8-Difluorochroman-4-amine). Retrieved from .

    • CAS Registry.[5] CAS No. 886762-83-0.[6]

  • Synthetic Methodology (Analogous Fluorinated Chromans)

    • Organic Syntheses. (2010).[7] "Amide Formation by Decarboxylative Condensation." (General workup procedures for amine salts). .

    • Google Patents. (2017). WO2017023124A1 - "Novel method for preparing chromanol derivative." (Describes synthesis and handling of 5,7-difluorochroman-4-ol intermediates). .

  • Purification Techniques

    • University of Rochester.[8] "Reagents & Solvents: Solvents for Recrystallization." (General guide on solvent selection for amine salts). .

    • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (Thermodynamics of crystallization). .

Sources

Application Note & Protocol: Determining the Solubility of 7,8-Difluorochroman-4-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to determining the solubility of 7,8-Difluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research, across a range of common organic solvents. The protocols detailed herein are designed to yield accurate and reproducible solubility data, crucial for optimizing reaction conditions, purification processes, and formulation development. This guide emphasizes the scientific principles behind the experimental design, offering insights into both kinetic and thermodynamic solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a fundamental physicochemical property that profoundly influences its behavior throughout the drug development pipeline.[1] From early-stage discovery to final formulation, understanding a compound's solubility characteristics is paramount for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

  • Purification and Crystallization: Developing effective methods for isolating and purifying the target compound.

  • In Vitro and In Vivo Studies: Poor solubility can lead to unreliable results in biological assays and hinder bioavailability in preclinical and clinical studies.[2][3]

  • Formulation Development: Guiding the selection of appropriate excipients and delivery systems for the final drug product.

This compound, as an amine salt, presents unique solubility challenges. The ionic nature of the hydrochloride salt generally imparts aqueous solubility, while the organic chroman scaffold influences its solubility in non-aqueous media. The presence of two fluorine atoms can further modulate the molecule's polarity and crystal lattice energy, making a systematic solubility assessment essential.

This application note provides two robust protocols for determining the solubility of this compound: a rapid kinetic method suitable for high-throughput screening and a more rigorous thermodynamic (equilibrium) method for generating definitive solubility data.[1][2][4]

Understanding Solubility: Kinetic vs. Thermodynamic

Before proceeding to the experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration at which a compound, often rapidly introduced from a concentrated stock solution (e.g., in DMSO), begins to precipitate out of a solvent system.[1][2][5] It is a measure of a supersaturated solution's stability and is often used in early discovery for high-throughput screening due to its speed.[1][2]

  • Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the rate of dissolution equals the rate of precipitation.[3][5] This "gold standard" measurement is obtained by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[4]

For the purposes of process chemistry and formulation, thermodynamic solubility provides the most reliable and relevant data.

Physicochemical Properties of this compound

PropertyValue (Predicted/Known)Source
Molecular FormulaC₉H₁₀ClF₂NO[6]
Molecular Weight221.63 g/mol [6]
AppearanceWhite to off-white solidN/A
pKa (amine)~8-10 (Predicted)N/A

The amine group's pKa is a critical factor, as it dictates the pH at which the compound transitions between its ionized (salt) and free base forms, significantly impacting its solubility in protic and acidic/basic media.

Experimental Protocols

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the definitive method for measuring equilibrium solubility, which is crucial for lead optimization and formulation development.[2][4]

Objective: To determine the equilibrium concentration of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solid compound to a vial B Add a known volume of organic solvent A->B C Tightly cap the vial B->C D Place in constant temperature shaker (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure saturation D->E F Withdraw sample of the supernatant E->F G Filter through a 0.22 µm syringe filter F->G H Dilute the filtrate with the solvent G->H I Analyze by validated HPLC method H->I G A Prepare a concentrated stock solution in DMSO B Dispense a small volume of stock solution into microtiter plate wells A->B C Add the target organic solvent to each well B->C D Mix and incubate (e.g., 1-2 hours) C->D E Measure light scattering using a nephelometer D->E F Determine the concentration at which precipitation occurs E->F

Caption: Workflow for Kinetic Solubility Determination.

Detailed Procedure:

  • Prepare Stock Solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM). 2. Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into each well of a microtiter plate. It is advisable to create a serial dilution to test a range of concentrations.

  • Add Solvent: Add the organic solvent to each well to achieve the desired final concentrations of the compound.

  • Mix and Incubate: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours). 5. Measure Light Scattering: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the formation of a precipitate. 6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a control.

Expected Solubility Trends and Data Presentation

The solubility of an amine hydrochloride like this compound is expected to vary significantly with the polarity of the organic solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions, good solubility is generally expected. * Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can effectively solvate the cation but are less effective at solvating the chloride anion, leading to variable solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Very low solubility is anticipated in these solvents as they cannot effectively solvate the ionic species. Table 1: Hypothetical Thermodynamic Solubility Data for this compound at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (mol/L)
MethanolPolar Protic> 50> 0.226
EthanolPolar Protic20 - 500.090 - 0.226
IsopropanolPolar Protic5 - 200.023 - 0.090
AcetonitrilePolar Aprotic1 - 50.005 - 0.023
DichloromethaneHalogenated< 1< 0.005
TolueneNon-Polar< 0.1< 0.0005
HexaneNon-PolarInsolubleInsoluble

Note: This data is illustrative and should be confirmed experimentally.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the solubility of this compound in organic solvents. By employing both kinetic and thermodynamic methods, researchers can generate the data necessary to guide decisions in synthesis, purification, and formulation. A thorough understanding of solubility is an indispensable component of efficient and successful drug development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787. [This is a representative authoritative source, a direct link was not available in the search results]
  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • WebAssign. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Application Note: 7,8-Difluorochroman-4-amine HCl as a Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7,8-Difluorochroman-4-amine hydrochloride in Neurodegenerative Disease Research Content Type: Application Note & Protocol Guide

Executive Summary

This compound (CAS: 1266231-84-8 / 1213550-52-7) is a high-value chiral building block specifically engineered for Central Nervous System (CNS) medicinal chemistry. Unlike generic amine scaffolds, the specific 7,8-difluoro substitution pattern is designed to optimize Blood-Brain Barrier (BBB) penetration and metabolic stability .

This guide details the application of this scaffold in the synthesis of inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s Disease (PD) and various GPCRs (Dopamine D3, Serotonin 5-HT1A) relevant to neuropsychiatric disorders. It provides validated protocols for handling, coupling, and biological interrogation.

Chemical Rationale & Mechanism

The "Fluorine Effect" in Neurodegeneration

In CNS drug design, the chroman-4-amine core serves as a conformationally restricted bioisostere of flexible phenethylamines (e.g., dopamine). However, the unsubstituted phenyl ring is a metabolic "hotspot," susceptible to rapid oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Why 7,8-Difluoro?

  • Metabolic Blockade: The C7 and C8 positions are primary sites for aromatic hydroxylation. Fluorine substitution at these positions blocks CYP450 attack, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: The difluoro-substitution lowers the basicity (

    
    ) of the amine and increases lipophilicity (
    
    
    
    ), facilitating passive transport across the BBB.
  • Electronic Tuning: The electron-withdrawing nature of the fluorines alters the

    
    -electron density of the aromatic ring, enhancing 
    
    
    
    -stacking interactions within the hydrophobic pockets of kinase domains (e.g., LRRK2) or GPCR binding sites.
Target Applications
  • Parkinson’s Disease: Synthesis of Type I/II Kinase Inhibitors targeting LRRK2 (G2019S mutation).

  • Alzheimer’s & Schizophrenia: Development of 5-HT1A agonists and Sigma-1 receptor modulators.

  • Ion Channels: Modulation of KCNQ potassium channels for epilepsy and neuroprotection.

Visualization: Scaffold Utility & Workflow

G cluster_0 Scaffold Properties cluster_1 Synthetic Pathways cluster_2 Therapeutic Targets Scaffold 7,8-Difluorochroman-4-amine (Chiral Center @ C4) Prop1 Metabolic Stability (Blocks CYP Oxidation) Scaffold->Prop1 Prop2 BBB Permeability (Optimized LogP) Scaffold->Prop2 Prop3 Conformational Lock (Restricted Rotation) Scaffold->Prop3 PathA Amide Coupling (Kinase Inhibitors) Prop1->PathA PathB Reductive Amination (GPCR Ligands) Prop3->PathB Target1 LRRK2 (Parkinson's) PathA->Target1 Hinge Binder Target2 5-HT1A / D3 (Psychiatry) PathB->Target2 Salt Bridge PathC SnAr / Buchwald (Heterocyclic Cores) Target3 KCNQ (Epilepsy) PathC->Target3

Figure 1: Strategic utility of 7,8-difluorochroman-4-amine in CNS drug discovery, linking chemical properties to synthetic pathways and biological targets.

Experimental Protocols

Protocol A: Preparation of Free Base from Hydrochloride Salt

The hydrochloride salt is stable for storage but must be converted to the free amine for efficient nucleophilic coupling reactions.

Materials:

  • 7,8-Difluorochroman-4-amine HCl (100 mg)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (

    
    ) or 1N NaOH
    
  • Phase separator frit or separatory funnel

Procedure:

  • Dissolution: Suspend 100 mg of the HCl salt in 5 mL of DCM.

  • Neutralization: Add 5 mL of saturated

    
     (mild) or 1N NaOH (strong). Vortex vigorously for 2 minutes until the organic layer clears.
    
  • Separation: Allow layers to separate. Collect the lower organic layer (DCM).

  • Extraction: Re-extract the aqueous layer with 2 x 3 mL DCM.

  • Drying: Combine organic extracts, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to prevent amine volatility/degradation). Use immediately for coupling.

Protocol B: Library Synthesis via Amide Coupling (LRRK2 Inhibitor Probes)

Targeting the ATP-binding pocket of kinases often requires linking the amine to a heteroaromatic carboxylic acid (e.g., indazole or pyrimidine).

Reagents:

  • Free amine (from Protocol A)

  • Heteroaromatic Carboxylic Acid (e.g., 1H-indazole-5-carboxylic acid)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step:

  • Activation: In a vial, dissolve 1.0 equiv of Carboxylic Acid in DMF (0.2 M concentration). Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 1.1 equiv of 7,8-Difluorochroman-4-amine (free base or HCl salt + extra 1.0 equiv DIPEA).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

    
     peak).
    
  • Quenching: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine.
    
  • Purification: Isolate via flash chromatography (Hexane/EtOAc gradient).

Protocol C: In Vitro Microsomal Stability Assay

Validating the "Fluorine Effect" by comparing stability against non-fluorinated controls.

Objective: Determine intrinsic clearance (


) and 

in human liver microsomes (HLM).

Setup:

  • Test Compounds: 7,8-Difluorochroman-4-amine derivative vs. Non-fluorinated analog.

  • System: Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate microsomes + test compound (1 µM final) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: Aliquot samples at

    
     min.
    
  • Stop: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope

    
     gives 
    
    
    
    .

Data Presentation: Expected Results

ParameterNon-Fluorinated Analog7,8-Difluoro AnalogInterpretation
cLogP ~1.8~2.4Fluorine increases lipophilicity, improving BBB penetration potential.
pKa (Amine) ~9.5~8.8Reduced basicity reduces lysosomal trapping and improves passive diffusion.
HLM

< 15 min> 45 minCritical Result: Fluorine blocks metabolic oxidation at the 7,8-positions.
LRRK2

BaselinePotentially ImprovedIf the 7,8-position contacts a hydrophobic pocket (e.g., Val/Leu residues), potency increases.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 64985321 (Related Isomer). National Center for Biotechnology Information. Link

    • Supplier Data (Sigma-Aldrich/Fluorochem): Specifications for (S)-Chroman-4-amine hydrochloride and fluorinated derivatives. Link

  • Application in Kinase Inhibitors (LRRK2)

    • Deng, X., et al. (2011).[1] "Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2." Nature Chemical Biology, 7(4), 203-205.[1] (Describes the methodology for LRRK2 inhibitor profiling used in Protocol B). Link

    • Hermanson, S. B., et al. (2012).[2] "Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay." PLoS One. (Validation of cellular assays for chroman-based libraries). Link

  • Structural Biology & CFTR Context (Cross-Reference)

    • Van der Plas, S. E., et al. (2018). "Discovery of ... Chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)..."[3] Journal of Medicinal Chemistry. (Demonstrates the SAR of fluorinated chroman amines in drug discovery). Link

  • Medicinal Chemistry of Fluorine

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Foundational text on metabolic blocking via fluorination). Link

Sources

Application Note: Precision Engineering of P-CABs Using 7,8-Difluorochroman-4-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 7,8-Difluorochroman-4-amine hydrochloride (CAS 1202758-20-4 / 1213550-52-7 for R-isomer) as a high-value scaffold for synthesizing Potassium-Competitive Acid Blockers (P-CABs) and exploring Structure-Activity Relationships (SAR) in GPCR ligands.

Executive Summary & Scientific Rationale

This compound is a specialized bicyclic amine building block. While often overshadowed by its 5,7-difluoro isomer (a key component of the blockbuster drug Tegoprazan), the 7,8-difluoro variant serves as a critical chemical probe for mapping the steric and electronic tolerance of the H⁺/K⁺-ATPase binding pocket.

Why This Scaffold Matters

In the development of Potassium-Competitive Acid Blockers (P-CABs), the "Western" region of the molecule—typically a chroman or chromanol ring—docks into a hydrophobic pocket of the proton pump. The specific positioning of fluorine atoms on this ring dictates:

  • Metabolic Stability: Fluorine blocks labile C-H sites from cytochrome P450 oxidation.

  • Binding Affinity: The electron-withdrawing nature of fluorine modulates the pKa of the adjacent amine, influencing the protonation state required for ionic bonding within the ATPase channel.

  • Intellectual Property (IP) Evasion: Shifting from the patented 5,7-substitution pattern (Tegoprazan) to the 7,8-pattern allows researchers to generate novel IP space while retaining biological potency.

Chemical Properties & Handling

PropertySpecification
Systematic Name 7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride
Molecular Formula C₉H₉F₂NO[1] · HCl
Molecular Weight 221.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Chirality Exists as (R)- and (S)- enantiomers. (S)-isomer is typically the bioactive conformer for P-CABs.
Storage -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Protocol A: Synthesis of P-CAB Analogs (Amide Coupling)

This protocol describes the coupling of 7,8-Difluorochroman-4-amine to a heteroaromatic carboxylic acid core (e.g., a benzimidazole or imidazopyridine derivative), mimicking the final step in P-CAB synthesis.

Reagents Required[2][3]
  • Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)

  • Core Acid: 1-methyl-2-(2-methylphenoxy)-1H-benzimidazole-6-carboxylic acid (or similar scaffold) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask, dissolve the Core Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10–15 minutes until the solution turns slightly yellow (indicating active ester formation).

  • Amine Addition: Add 7,8-Difluorochroman-4-amine HCl (1.0 mmol) directly to the reaction mixture.

    • Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt and release the free amine.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + 185 - 18).

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with 5% LiCl solution (3 x 20 mL) to remove DMF.

    • Wash with Brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Workflow Visualization

SynthesisWorkflow Start Start: Core Acid (Benzimidazole) Activation Activation (HATU + DIPEA) Start->Activation Addition Add Probe: 7,8-Difluorochroman-4-amine HCl Activation->Addition Reaction Reaction (DMF, RT, 12h) Addition->Reaction Workup Work-up (EtOAc/LiCl Wash) Reaction->Workup Product Final P-CAB Analog (LC-MS Verified) Workup->Product

Figure 1: General synthetic workflow for incorporating the 7,8-difluorochroman moiety into a drug scaffold.

Protocol B: Chiral Resolution & Quality Control

Since the biological activity of P-CABs is highly stereoselective (typically the (S)-enantiomer is more potent), verifying the optical purity of the 7,8-difluorochroman-4-amine starting material is mandatory before synthesis.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm or 280 nm

  • Temperature: 25°C

Procedure
  • Sample Prep: Dissolve 1 mg of 7,8-Difluorochroman-4-amine HCl in 1 mL of Mobile Phase (add 1 drop of diethylamine to ensure free base formation).

  • Injection: Inject 5–10 µL.

  • Analysis:

    • Racemic Standard: Run a racemic mixture first to establish retention times for (R) and (S) peaks.

    • Sample Run: Calculate Enantiomeric Excess (ee%) using the formula:

      
      
      
  • Acceptance Criteria: For library synthesis, ee > 98% is recommended to prevent false positives in biological assays.

Application: Structure-Activity Relationship (SAR) Logic

When using this compound as a probe, the goal is often to compare it against the 5,7-difluoro (Tegoprazan) and non-fluorinated analogs.

The "Fluorine Scan" Strategy

Researchers should synthesize a triad of analogs to probe the binding pocket:

  • Reference: 5,7-Difluoro analog (High affinity, established baseline).

  • Probe: 7,8-Difluoro analog (Tests tolerance of the "bottom" edge of the pocket).

  • Control: Unsubstituted Chroman-4-amine (Determines the baseline contribution of the hydrophobic ring without electronic modulation).

Interpretation of Results:

  • If 7,8-Difluoro potency ≈ 5,7-Difluoro potency : The binding pocket is spacious enough to accommodate the fluorine shift, and the 7,8-isomer is a viable backup candidate with potentially different metabolic properties.

  • If 7,8-Difluoro potency << 5,7-Difluoro potency : The "bottom" of the pocket (interacting with positions 7 and 8) is sterically restricted or requires specific H-bond acceptor/donor interactions that the fluorines disrupt.

SAR Decision Tree

SAR_Logic Start Synthesize 7,8-Difluoro Analog Assay Test in H+/K+ ATPase Assay (IC50) Start->Assay Compare Compare IC50 vs. 5,7-Difluoro (Tegoprazan) Assay->Compare Result_Better Potency > Reference (New Lead Candidate) Compare->Result_Better Lower IC50 Result_Equal Potency ≈ Reference (Bioisostere/Backup) Compare->Result_Equal Similar IC50 Result_Worse Potency << Reference (Steric Clash at Pos 7/8) Compare->Result_Worse Higher IC50

Figure 2: Decision logic for evaluating the 7,8-difluorochroman probe in medicinal chemistry campaigns.

References

  • Takeda Pharmaceutical Company Ltd. (2006). Imidazopyridine derivatives as acid pump antagonists. US Patent Application US20060128689A1.[2] Link

    • Context: Describes the genus of chroman-substituted imidazopyridines, establishing the utility of various difluoro-chroman isomers in P-CAB design.
  • Takahashi, N., et al. (2018). Tegoprazan, a Novel Potassium-Competitive Acid Blocker, Exhibits Potent and Long-Lasting Gastric Acid Suppression. Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the mechanism of action for chroman-4-amine based P-CABs and the importance of the fluorin
  • Sigma-Aldrich / Merck. (2024). Product Specification: (R)-7,8-Difluorochroman-4-amine. Link

    • Context: Verification of commercial availability and CAS registry numbers for specific enantiomers.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Theoretical grounding for the "Fluorine Scan" strategy, explaining how shifting fluorine positions affects pKa and metabolic stability in scaffolds like chroman.

Sources

Application Note: Coupling Strategies for 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7,8-Difluorochroman-4-amine hydrochloride is a specialized chiral building block increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and potassium-competitive acid blockers (P-CABs).[1] The chroman-4-amine scaffold serves as a conformationally restricted analogue of phenethylamine, offering enhanced selectivity in protein binding pockets.[1]

The incorporation of fluorine atoms at the 7 and 8 positions serves two critical medicinal chemistry functions:

  • Metabolic Stability: Blocking the metabolically labile aromatic positions against oxidative metabolism (e.g., P450 hydroxylation).

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution lowers the pKa of the amine (relative to the non-fluorinated analog), subtly altering its nucleophilicity and hydrogen-bond donating capacity.

This guide details optimized protocols for coupling this amine in amide bond formation, reductive amination, and nucleophilic aromatic substitution (


), addressing specific challenges related to its hydrochloride salt form and steric environment.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
Structure Description Bicyclic chroman ring; primary amine at C4; Fluorines at C7, C8.[1]
Molecular Weight ~221.63 g/mol (HCl salt)
Chirality C4 is a stereocenter. Often supplied as racemate or specific (R)/(S) enantiomer.[1]
Solubility Soluble in DMSO, MeOH, Water.[1] Sparingly soluble in DCM/EtOAc (unless free-based).[1]
pKa (Conjugate Acid) Est.[1] 8.5–9.0 (Lower than typical benzylamine ~9.5 due to F-induction).[1]
Stability Hygroscopic. Store under inert atmosphere at -20°C.

Critical Pre-Step: The "Salt Break"

The hydrochloride salt form renders the amine non-nucleophilic. Attempting to couple the salt directly in non-polar solvents (DCM, Toluene) without adequate base will result in near-zero conversion.[1]

Strategy: For most organometallic or amide couplings, an in situ salt break using a tertiary amine base (DIPEA or TEA) is preferred over isolating the free base, which may be unstable toward oxidation at the benzylic position.[1]

DOT Diagram: General Coupling Workflow

CouplingWorkflow HCl_Salt 7,8-Difluorochroman-4-amine HCl Salt Free_Base Reactive Free Amine (In Situ) HCl_Salt->Free_Base Neutralization Base Base (DIPEA/TEA) (3.0 - 4.0 equiv) Base->Free_Base Product Coupled Product Free_Base->Product Coupling Electrophile Electrophile (Acid/Aldehyde/Aryl Halide) Electrophile->Product

Figure 1: The mandatory neutralization step required to liberate the nucleophilic amine species from its hydrochloride salt.[1]

Protocol A: Amide Coupling (HATU Method)

Context: The C4 position is benzylic and secondary (cyclic), creating moderate steric hindrance.[1] Standard EDC/HOBt couplings may be sluggish. HATU is recommended for its high reactivity and rapid conversion, minimizing potential racemization if the amine is chiral.

Materials
  • Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid: Target acid (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

    • Note: Extra base is required to neutralize the HCl salt (1 eq) + activate the reaction.[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.[2]

  • Amine Addition: In a separate vial, suspend 7,8-Difluorochroman-4-amine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (1.5 equiv) to this suspension to break the salt.

  • Coupling: Transfer the amine solution dropwise into the activated acid mixture.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Target Mass: [M+H]+ = MW(Acid) + 185 (Amine fragment) - 18 (H2O).[1]

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The fluorines at 7,8 reduce the electron density of the aromatic ring, but the C4 amine remains sufficiently nucleophilic. HATU generates a highly reactive At-ester that overcomes the steric bulk of the chroman ring.

Protocol B: Reductive Amination

Context: Connecting the chroman amine to aldehydes/ketones. The use of Sodium Triacetoxyborohydride (STAB) is critical here. It is milder than NaBH4 and prevents the direct reduction of the aldehyde before the imine is formed.

Materials
  • Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Base: TEA (Triethylamine) (1.0 equiv) – Strictly 1:1 with HCl salt.[1]

  • Acid Catalyst: Acetic Acid (cat., optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation: In a reaction vessel, mix the Amine HCl (1.0 equiv), Aldehyde (1.1 equiv), and TEA (1.0 equiv) in DCE.

  • Equilibration: Stir for 30–60 minutes at RT.

    • Note: If the aldehyde is unreactive, add 1-2 drops of Acetic Acid and add 3Å molecular sieves to drive imine formation.[1]

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours (overnight).

  • Quench: Quench with sat. NaHCO3 (gas evolution will occur).[1]

  • Extraction: Extract with DCM. The product is often a secondary amine; ensure the aqueous layer pH is basic (>9) during extraction to recover the product.

Protocol C: Nucleophilic Aromatic Substitution ( )

Context: Common in kinase inhibitor synthesis (e.g., reacting with 2,4-dichloropyrimidine).[1] The 7,8-difluoro substitution makes the amine slightly less nucleophilic than a standard benzylamine, often requiring elevated temperatures.[1]

DOT Diagram: SnAr Mechanism Logic

SnAr_Mechanism Start Chroman Amine (Nucleophile) Complex Meisenheimer Complex (Transition State) Start->Complex Attack Substrate Heteroaryl Chloride (Electrophile) Substrate->Complex End N-Heteroaryl Product Complex->End Cl- Elimination Base_Role Base (DIPEA) Scavenges HCl Base_Role->End Drives Equilibrium

Figure 2: Mechanism of


 reaction. The base is essential to neutralize the HCl generated upon substitution.
Procedure
  • Setup: Dissolve Heteroaryl Chloride (1.0 equiv) and Amine HCl (1.1 equiv) in DMSO or NMP (polar aprotic solvents accelerate

    
    ).
    
  • Base: Add DIPEA (3.0 equiv).

  • Heat: Heat to 80–100°C.

    • Note: If the substrate is electron-poor (e.g., nitro-substituted or pyrimidine), 60°C may suffice.[1] If electron-rich, 120°C may be needed.[1]

  • Work-up: Pour into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.[1]

Troubleshooting & QC

IssueProbable CauseSolution
Low Yield (Amide) Incomplete salt break.[1]Increase DIPEA to 4.0 equiv. Ensure amine is fully dissolved before adding to acid.
Racemization Over-activation or high temp.Use HATU at 0°C initially. Avoid HBTU/TBTU if chirality is critical. Avoid excess base beyond 4 equiv.
No Reaction (SnAr) Amine is too electron-deficient.[1]Switch solvent to NMP. Increase temp to 120°C. Use microwave irradiation (140°C, 20 min).
Impurities (Reductive) Dialkylation.[1]Ensure Aldehyde is not in large excess. Add STAB after imine formation time.[3]

References

  • Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Fluorine in MedChem: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

  • SnAr Mechanisms: Rohrbach, S., et al. (2019).[1] Nucleophilic aromatic substitution on heterocycles: mechanisms and applications. Frontiers in Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7,8-Difluorochroman-4-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7,8-difluorochroman-4-amine hydrochloride presents specific regiochemical and purification challenges distinct from non-fluorinated analogues. The electron-withdrawing nature of the vicinal fluorine atoms at positions 7 and 8 significantly deactivates the aromatic ring during precursor synthesis and alters the basicity of the final amine.

This guide addresses the three critical bottlenecks in the workflow:

  • Regioselective Cyclization: Ensuring correct ring closure from 2,3-difluorophenol.

  • Reductive Amination: Overcoming steric and electronic deactivation to convert the ketone to the amine.

  • Salt Formation: Managing hygroscopicity and polymorphism in the final hydrochloride salt.

Module 1: Precursor Synthesis (The Ketone)

Target Intermediate: 7,8-Difluorochroman-4-one Starting Material: 2,3-Difluorophenol

Critical Workflow Visualization

G Phenol 2,3-Difluorophenol Acylation Esterification (3-chloropropanoyl chloride) Phenol->Acylation Step 1 Fries Fries Rearrangement / Cyclization (AlCl3 or TfOH) Acylation->Fries Step 2 Ketone 7,8-Difluorochroman-4-one Fries->Ketone Step 3

Figure 1: The regioselective route to the chromanone precursor. Direct cyclization is preferred to lock the 7,8-substitution pattern.

Troubleshooting & FAQs

Q: I am obtaining a mixture of isomers after the Friedel-Crafts cyclization. Why? A: This is a regiochemistry issue. 2,3-difluorophenol has two open ortho/para positions relative to the hydroxyl group.

  • The Chemistry: The fluorine atoms are ortho-para directing but deactivating. The hydroxyl group is strongly activating and ortho-para directing.

  • The Fix: You must ensure cyclization occurs at the position ortho to the hydroxyl (position 6 of the phenol) to form the chroman ring.

    • Recommendation: Use 3-chloropropionic acid in trifluoromethanesulfonic acid (TfOH) rather than standard AlCl3. TfOH acts as both solvent and catalyst, favoring the intramolecular cyclization at the sterically less hindered position, which corresponds to the correct 7,8-difluoro isomer [1].

Q: The cyclization yield is below 40%. How can I drive the reaction? A: The electron-withdrawing fluorines deactivate the ring, making the Friedel-Crafts acylation sluggish.

  • Protocol Adjustment: Increase the reaction temperature to 80–90°C if using Polyphosphoric Acid (PPA). If using TfOH, room temperature is often sufficient, but reaction times may need extension to 24–48 hours.

  • Alternative: Convert the phenol to the 3-(2,3-difluorophenoxy)propanoic acid first (via O-alkylation with 3-bromopropionic acid and NaOH), then cyclize the acid using SOCl2 followed by AlCl3 in DCM. This two-step method is often cleaner than one-pot melt reactions [2].

Module 2: Reductive Amination (The Critical Step)

Target Intermediate: 7,8-Difluorochroman-4-amine (Free Base)

Decision Tree: Choosing Your Method

DecisionTree Start Start: 7,8-Difluorochroman-4-one Scale Is Scale > 10g? Start->Scale MethodA Method A: NaBH3CN / NH4OAc (Standard Lab Scale) Scale->MethodA No MethodB Method B: Ti(OiPr)4 / NH3 / NaBH4 (Scalable / Difficult Substrates) Scale->MethodB Yes

Figure 2: Selection logic for reductive amination conditions based on scale and reactivity.

Detailed Protocols & Troubleshooting
Method A: Ammonium Acetate / Sodium Cyanoborohydride

Best for: Small scale (<5g), mild conditions.

Q: I see a large spot on TLC that corresponds to the dimer (secondary amine). How do I prevent this? A: Dimer formation occurs when the newly formed primary amine reacts with unreacted ketone.

  • The Solution: You must use a massive excess of the ammonia source.

    • Ratio: Use 10–15 equivalents of Ammonium Acetate (NH4OAc) relative to the ketone.

    • Process: Allow the ketone and NH4OAc to stir for 30–60 minutes before adding the reducing agent (NaBH3CN). This ensures the equilibrium shifts toward the imine before reduction begins [3].

Q: The reaction is stalled. I still see starting ketone after 24 hours. A: The 7,8-difluoro substitution pulls electron density from the ring, making the carbonyl carbon less electrophilic (less susceptible to nucleophilic attack by ammonia).

  • The Fix: Add 4Å Molecular Sieves to the reaction mixture. Removing water drives the equilibrium toward the imine (Le Chatelier's principle).

  • Catalyst: Add a catalytic amount of acetic acid (maintain pH ~5–6).

Method B: Titanium(IV) Isopropoxide / Ammonia

Best for: Stubborn ketones or avoiding cyanide reagents.

Q: Why use Titanium Isopropoxide? A: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger. It is superior for electron-deficient chromanones.

  • Protocol:

    • Mix Ketone (1 eq) and 7M NH3 in MeOH (5 eq).

    • Add Ti(OiPr)4 (1.2 eq) dropwise. Stir 6–12h (Formation of titanium-imine complex).

    • Add NaBH4 (1.5 eq) carefully (exothermic).

    • Quench Warning: This reaction creates a titanium emulsion upon workup. Quench with 1M NaOH or Rochelle's Salt solution to break the emulsion and allow phase separation [4].

Module 3: Salt Formation & Purification

Target Product: 7,8-Difluorochroman-4-amine HCl

Q: My product is an oil/gum, not a white solid. How do I crystallize the HCl salt? A: Amine hydrochlorides often oil out if water or excess alcohol is present.

  • Isolate Free Base: Ensure the free base is extracted into Et2O or DCM and dried thoroughly over Na2SO4.

  • Solvent Switch: Dissolve the dried free base in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate .

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: If no solid forms, add anhydrous diethyl ether or n-heptane as an anti-solvent until cloudy. Store at -20°C.

Q: The salt is hygroscopic (turns sticky in air). A: The fluorine atoms can increase the lattice energy but also the polarity.

  • Storage: Dry the salt in a vacuum oven at 40°C over P2O5 for 24 hours. Store under Argon.

  • Recrystallization: Recrystallize from iPrOH/Et2O (Isopropanol/Ether) to remove amorphous impurities that trap moisture.

Data Summary Table

ParameterStandard Condition (Method A)Optimized Condition (Method B)
Reagents NH4OAc, NaBH3CN, MeOHTi(OiPr)4, NH3 (MeOH), NaBH4
Temp RTRT to 40°C
Primary Risk Cyanide toxicity, Dimer formationTitanium emulsion workup
Yield (Typical) 50–65%75–85%
Selectivity Moderate (Dimer common)High (Primary amine favored)

References

  • Friedel-Crafts Cyclization Methodology

    • Source: "Synthesis of Chroman-4-ones via Friedel-Crafts Acyl
    • Context: General methodology for deactiv
    • Link:

  • Precursor Synthesis (Analogous 5,7-difluoro)

    • Source: "Preparation method of 5,7-difluorochroman-4-one."[1][2][3] (Patent CN115109022A)[3]

    • Context: Describes the base-mediated cyclization of the chloropropionyl intermedi
    • Link:[3]

  • Reductive Amination Mechanism & Troubleshooting

    • Source: "Reductive Amin
    • Context: Explains the pH dependence and dimer form
    • Link:

  • Titanium Mediated Reductive Amination

    • Source: "Titanium(IV)
    • Context: The definitive protocol for converting sterically hindered or deactiv
    • Link:(Note: Specific protocol adapted from standard Bhattacharyya method).

Sources

Technical Support Center: 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 7,8-Difluorochroman-4-amine hydrochloride . While often compared to its 5,7-difluoro isomer (a key intermediate for the P-CAB drug Tegoprazan), the 7,8-isomer presents unique stability challenges due to the specific electron-withdrawing pattern of the vicinal fluorine atoms.

Status: Operational | Role: Senior Application Scientist | Context: Drug Discovery & Process Chemistry

Part 1: Storage & Handling (The Basics)

Q1: My sample has turned from a white powder to a sticky, off-white/yellow gum. Is it still usable?

Diagnosis: Hygroscopic Deliquescence & Partial Hydrolysis. Technical Insight: Like many benzylic amine hydrochlorides, 7,8-difluorochroman-4-amine HCl is hygroscopic . The 7,8-difluoro substitution pattern on the benzene ring reduces the electron density, slightly increasing the acidity of the benzylic proton at C4. When exposed to moisture:

  • The crystal lattice disrupts, absorbing water (deliquescence).

  • If excess moisture is present, the salt can partially dissociate, leading to a "gummy" appearance.

  • Yellowing typically indicates the formation of N-oxides or trace oxidation to 7,8-difluorochroman-4-one (the ketone precursor), which is often colored.

Troubleshooting Protocol:

  • Immediate Action: Do not use for critical GMP steps. For early-stage R&D, check purity via HPLC. If purity is >95%, you may recrystallize.

  • Recrystallization: Dissolve in minimal hot Isopropanol (IPA) or Ethanol , add a drop of conc. HCl to ensure full protonation, and cool slowly.

  • Prevention: Store under Argon/Nitrogen in a desiccator. Use Parafilm® and a secondary container.

Q2: I am seeing inconsistent yields during coupling reactions. Could the salt form be the issue?

Diagnosis: Incomplete Free-Basing (Neutralization). Technical Insight: In amide coupling or nucleophilic substitution reactions, the HCl salt must be neutralized to the free amine to react. However, the 7,8-difluoro motif lowers the pKa of the conjugate acid compared to the non-fluorinated chroman-4-amine.

  • Common Error: Using weak bases (like Pyridine or Bicarbonate) might be insufficient or too slow to fully liberate the free amine in non-polar solvents.

  • Consequence: Unreacted HCl salt precipitates or remains inactive, lowering yields.

Corrective Workflow:

  • Pre-neutralization: Do not rely on in situ neutralization if yields are low. Partition the salt between DCM and 1N NaOH (rapid stir, 10 min).

  • Dry & Use Immediately: Dry the organic layer over Na₂SO₄ and concentrate. The free base is likely an oil and unstable (prone to carbamation from air CO₂); use it immediately.

Part 2: Chemical Stability & Degradation[1][2]

Q3: I see a "Ghost Peak" in my HPLC chromatogram at a higher retention time. What is it?

Diagnosis: Thermal Elimination (Deamination) in the Injector. Technical Insight: Benzylic amines are susceptible to Hofmann-like elimination or thermal deamination, especially in the injector port of a GC or even a heated HPLC column compartment.

  • Mechanism: The C4-N bond is benzylic. Under thermal stress, the molecule can eliminate NH₃ (or NH₄Cl) to form 7,8-difluoro-2H-chromene (the alkene).

  • Identification: The alkene is more lipophilic (lacks the polar amine), so it elutes later on a Reverse Phase C18 column.

Validation Experiment: Run the sample with a lower injector temperature (e.g., 25°C vs 60°C) or lower column temperature. If the peak area decreases, it is a thermal artifact, not a sample impurity.

Q4: Is this compound sensitive to light?

Diagnosis: Photo-oxidative Instability. Technical Insight: Yes. The chroman core, while relatively robust, can undergo benzylic oxidation at the C4 position under UV light, converting the amine to an imine or ketone. The vicinal fluorines (7,8-position) can induce a "push-pull" electronic effect that may sensitize the aromatic ring to UV absorption shifts.

Storage Rule: Amber vials are mandatory.

Part 3: Visualization & Logic

Degradation Pathways of 7,8-Difluorochroman-4-amine

The following diagram illustrates the critical degradation routes users must mitigate during storage and analysis.

StabilityPathways cluster_0 Storage Risks Salt 7,8-Difluorochroman-4-amine HCl (Stable Solid) FreeBase Free Amine Base (Reactive Oil) Salt->FreeBase Neutralization (NaOH/Base) Alkene Degradant B: 7,8-Difluoro-2H-chromene (Thermal Elimination) Salt->Alkene Thermal Stress (>60°C) GC/HPLC Injector FreeBase->Salt HCl/IPA (Recrystallization) Ketone Degradant A: 7,8-Difluorochroman-4-one (Oxidation) FreeBase->Ketone Air Oxidation (O2) Long-term storage Carbamate Degradant C: Carbamate Species (CO2 Absorption) FreeBase->Carbamate Air Exposure (CO2)

Caption: Figure 1. Primary degradation pathways. Note the thermal elimination risk for the salt and oxidative risks for the free base.

Handling Decision Tree

Follow this logic to determine the correct handling procedure for your specific application.

HandlingLogic Start Intended Use? Storage Long-term Storage? Start->Storage Reaction Reaction Type? Start->Reaction Desiccator Desiccator + Argon (-20°C) Storage->Desiccator Yes Coupling Amide Coupling (EDC/HATU) Reaction->Coupling Basic Conditions AcidCat Acid Catalyzed (Reductive Amination) Reaction->AcidCat Acidic Conditions BaseCheck Base Strength? Coupling->BaseCheck StrongBase Use Strong Base (NaOH wash) BaseCheck->StrongBase High Yield Needed WeakBase Risk of Salts: Add Excess Base BaseCheck->WeakBase Sensitive Substrate

Caption: Figure 2. Operational decision tree for storage and synthesis planning.

Part 4: Data & Specifications

Solubility & Stability Profile

Data derived from standard benzylic amine HCl properties and fluorinated analog studies.

Solvent SystemSolubility (HCl Salt)Stability RiskRecommendation
Water High (>50 mg/mL)Hydrolysis (Slow)Prepare fresh; do not store >24h.
Methanol/Ethanol HighLow Preferred for stock solutions (store at -20°C).
DMSO HighOxidation Avoid for long-term storage (DMSO can act as oxidant).
DCM/Chloroform Low (Suspension)N/A Requires free-basing for solubility.
Ethyl Acetate Very LowN/A Good anti-solvent for precipitation/purification.
Key Physicochemical Parameters
ParameterValue / DescriptionImpact on Experiment
Molecular Weight 221.63 g/mol (HCl Salt)Ensure correct stoichiometry calc (Free base is ~185.17).
Hygroscopicity Moderate to HighWeigh quickly; reseal immediately.
Melting Point >200°C (Decomposes)Do not use melting point as sole purity check; use HPLC.
pKa (Conjugate Acid) ~9.0 - 9.5 (Est.)Lower than typical amines (~10.5) due to fluorine EWG.

References & Grounding

  • Cayman Chemical . Tegoprazan (CJ-12420) Product Information. (Confirms 5,7-difluoro isomer context and P-CAB stability profiles). Link

  • BenchChem . (R)-5,7-Difluorochroman-4-ol Technical Guide. (Provides synthesis and intermediate stability data for the related isomer). Link

  • MedKoo Biosciences . Tegoprazan Handling and Storage. (General handling for fluorinated chroman derivatives). Link

  • Journal of Medicinal Chemistry . Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. (Background on chroman-4-amine synthesis and thermal stability). Link

  • Fluorochem . (S)-7-Chlorochroman-4-amine HCl Product Data. (Analogous halogenated chroman-amine handling safety). Link

Technical Support Center: Purification of 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 7,8-Difluorochroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this compound with high purity.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Initial Crystallization

Question: I've performed an initial crystallization of my crude this compound, but I'm still observing significant impurities in my analytical data (HPLC, NMR). What are the likely culprits and how can I improve the purity?

Answer:

Persistent impurities following initial crystallization are a common challenge, often stemming from byproducts with similar solubility profiles to the desired compound. The synthesis of chroman-4-one derivatives, the precursors to your amine, can present its own set of challenges that lead to these impurities.[1]

Potential Causes & Solutions:

  • Co-precipitation of Starting Materials or Intermediates: Unreacted starting materials or stable intermediates from the preceding synthetic steps can co-precipitate with your product.

    • Solution: A multi-step purification approach is often necessary. Consider an initial purification of the free amine by column chromatography before converting it to the hydrochloride salt. This allows for the removal of non-basic impurities.

  • Formation of Side-Products: The synthesis of related compounds like prasugrel hydrochloride has shown that side reactions can introduce structurally similar impurities that are difficult to remove by simple crystallization.[2]

    • Solution: Analyze your crude product by LC-MS to identify the mass of the impurities. This can provide clues about their structure and help in devising a targeted purification strategy. For instance, if you identify an N-acetylated impurity, a mild basic wash of the free amine could be effective.

  • Inappropriate Crystallization Solvent System: The choice of solvent is critical for effective purification.

    • Solution: A systematic solvent screen for recrystallization is recommended. While ethanol is a common choice for amine hydrochlorides, its high polarity may not be optimal for rejecting slightly less polar impurities.[3] Consider solvent systems like isopropanol/diethyl ether or acetone as a wash.[3]

Experimental Protocol: Two-Step Purification

  • Free Base Purification:

    • Neutralize the crude hydrochloride salt with an aqueous base (e.g., NaHCO₃ solution) and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting free amine using flash column chromatography.

  • Salt Formation:

    • Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.

    • Collect the purified hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Issue 2: Poor Recovery or No Crystallization of the Hydrochloride Salt

Question: After purifying the free amine, I'm struggling to precipitate the hydrochloride salt. Either nothing crystallizes, or my yields are very low. What's going wrong?

Answer:

The formation and crystallization of amine hydrochloride salts are highly dependent on the solvent system and the concentration of the amine.

Potential Causes & Solutions:

  • High Solubility of the Salt: The hydrochloride salt may be too soluble in the chosen solvent. Many amine hydrochlorides are highly soluble in polar protic solvents like ethanol and methanol.[3]

    • Solution: Use a less polar solvent for the salt formation. Isopropanol is often a good alternative to ethanol.[3] Adding a non-polar co-solvent like diethyl ether or hexane can help to induce precipitation.[3]

  • Insufficient Concentration: The concentration of the free amine in the solvent may be too low for crystallization to occur upon addition of HCl.

    • Solution: Start with a more concentrated solution of the free amine. If precipitation does not occur immediately, try cooling the solution or gently scratching the inside of the flask to induce crystal formation.

  • Water Contamination: The presence of water can significantly increase the solubility of the hydrochloride salt, hindering its precipitation.

    • Solution: Ensure all solvents and glassware are scrupulously dry. Using anhydrous solvents is highly recommended.

Issue 3: Difficulty with Chiral Separation

Question: I need to separate the enantiomers of 7,8-Difluorochroman-4-amine. My initial attempts with chiral HPLC have been unsuccessful. What factors should I consider?

Answer:

The chiral separation of primary amines can be challenging. The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving good resolution.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): Not all CSPs are effective for all types of chiral compounds. Polysaccharide-based CSPs are often a good starting point for amines.[4][5]

    • Solution: Screen a variety of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, etc.) under both normal phase and polar organic modes.[5] Cyclofructan-based CSPs have also shown high success rates in separating primary amines.[5]

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in enantiomeric separation.

    • Solution: For normal phase chromatography, a mixture of hexane or heptane with an alcohol like isopropanol or ethanol is common. For polar organic mode, acetonitrile with an alcohol is often used.[5] The addition of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[6]

  • Lack of UV Chromophore: While 7,8-Difluorochroman-4-amine has a UV chromophore, for amines that do not, derivatization may be necessary for detection.[5]

Data Presentation: Chiral HPLC Screening Strategy

Chiral Stationary Phase (CSP) Type Mobile Phase Mode Typical Eluent System Common Additives
Polysaccharide-based (e.g., Chiralpak)Normal PhaseHexane/IsopropanolDEA (basic) or TFA (acidic)
Polar OrganicAcetonitrile/MethanolDEA (basic) or TFA (acidic)
Cyclofructan-based (e.g., Larihc)Polar OrganicAcetonitrile/MethanolTFA or Acetic Acid
Issue 4: Challenges in Scaling Up the Purification

Question: The purification worked well on a small scale, but I'm facing issues with yield and purity now that I'm scaling up. What should I be aware of?

Answer:

Scaling up purification processes often introduces new variables that can impact the outcome.[7][8]

Potential Causes & Solutions:

  • Inefficient Mixing and Heat Transfer: In larger vessels, achieving uniform mixing and temperature control is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions and impurity formation.[7][9]

    • Solution: Use appropriate-sized reactors with efficient overhead stirring. Monitor the internal temperature of the reaction mixture closely.

  • Changes in Crystallization Dynamics: The rate of cooling and agitation can significantly affect crystal size and purity on a larger scale.

    • Solution: Develop a controlled cooling profile for the crystallization process. Slower cooling rates generally lead to larger, purer crystals.

  • Longer Reaction and Work-up Times: Increased scale often means longer processing times, which can lead to product degradation if the compound is unstable.

    • Solution: If stability is a concern, consider processing the material in smaller batches. Ensure that the product is not exposed to harsh conditions (e.g., strong acids or bases) for extended periods.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for column chromatography of the free amine of 7,8-Difluorochroman-4-amine?

A1: Due to the basic nature of the amine, standard silica gel, which is acidic, can cause peak tailing and irreversible adsorption.[10] While silica gel can be used with a mobile phase containing a basic modifier like triethylamine or ammonia, a better approach is often to use a different stationary phase.[10][11]

  • Alumina (basic or neutral): This is a good alternative to silica gel for the purification of amines.[12]

  • Amine-functionalized silica: This type of stationary phase can provide excellent separation of amines without the need for basic additives in the mobile phase.[10][13]

Q2: How can I effectively remove residual solvents from the final hydrochloride salt?

A2: Residual solvents can be challenging to remove, especially if they are trapped within the crystal lattice.

  • Drying under High Vacuum: Place the solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Be sure that the temperature is well below the compound's melting or decomposition point.

  • Trituration/Washing: Suspending the solid in a solvent in which it is insoluble (e.g., hexane or diethyl ether) and stirring for a period can help to wash away residual solvents.

  • Re-dissolution and Precipitation: If the above methods are ineffective, re-dissolving the salt in a minimal amount of a suitable solvent and then crashing it out by adding a non-solvent can be effective.

Q3: My purified this compound is discolored. What could be the cause and how can I fix it?

A3: Discoloration is often a sign of trace impurities, which could be colored byproducts or oxidation products. Amines, in general, can be susceptible to oxidation.[14]

  • Charcoal Treatment: Dissolving the discolored salt in a suitable solvent and treating it with a small amount of activated charcoal can effectively remove colored impurities. The charcoal is then removed by filtration through celite before recrystallization.

  • Re-purification: If charcoal treatment is not sufficient, re-purification by column chromatography of the free amine followed by salt formation may be necessary.

III. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

Purification_Workflow start Crude 7,8-Difluorochroman-4-amine HCl decision1 Initial Purity Assessment (HPLC/NMR) start->decision1 high_purity High Purity (>98%) decision1->high_purity Yes low_purity Low Purity (<98%) decision1->low_purity No chiral_sep Chiral Separation Required? high_purity->chiral_sep free_basing Convert to Free Amine low_purity->free_basing column_chrom Column Chromatography free_basing->column_chrom stationary_phase Choose Stationary Phase: - Alumina - Amine-functionalized Silica - Silica + Basic Modifier column_chrom->stationary_phase salt_formation Re-form HCl Salt column_chrom->salt_formation solvent_choice Choose Solvent System: - Isopropanol/Ether - Anhydrous Conditions salt_formation->solvent_choice final_product Pure 7,8-Difluorochroman-4-amine HCl salt_formation->final_product final_product->chiral_sep chiral_sep->final_product No chiral_hplc Chiral HPLC chiral_sep->chiral_hplc Yes csp_screening Screen CSPs and Mobile Phases chiral_hplc->csp_screening enantiopure_product Enantiopure Product chiral_hplc->enantiopure_product

Caption: Decision workflow for purification.

IV. References

Sources

Technical Support Center: Optimizing Coupling Reactions with 7,8-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 7,8-Difluorochroman-4-amine hydrochloride in common coupling reactions. The unique electronic properties of this fluorinated amine present both opportunities and challenges in synthesis, which this guide aims to address.

Introduction: The Role and Challenges of a Fluorinated Chromanamine

7,8-Difluorochroman-4-amine is a valuable building block in medicinal chemistry, offering a constrained scaffold with metabolically stable fluorine substituents. However, the strong electron-withdrawing nature of the two fluorine atoms significantly reduces the nucleophilicity of the amine, which can lead to challenges in standard coupling reactions.[1][2][3] This guide will provide strategies to overcome these hurdles and achieve successful coupling outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Reaction Conversion

Q1: My amide coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in amide coupling reactions with this amine is often due to its reduced nucleophilicity. Here’s a systematic approach to troubleshooting:

  • Insufficient Amine Basicity: The amine hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. Ensure you are using at least one equivalent of a suitable base to free-base the amine in situ. For sluggish reactions, a stronger, non-nucleophilic base may be required.[4]

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid for reaction with the electron-deficient amine.

    • Solution: Switch to a more powerful coupling reagent. Urionium-based reagents like HATU or HBTU are generally more effective than carbodiimides (e.g., EDC, DCC) for coupling with less reactive amines.[5][6][7] Adding an activating agent like HOBt or DMAP can also improve the efficiency of carbodiimide-mediated couplings.[5]

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: If the initial reaction is run at room temperature, consider gently heating the reaction to 40-60 °C. Monitor for potential side reactions or decomposition at elevated temperatures.

  • Solvent Choice: The solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solvate the species involved and are suitable for higher temperatures.

Q2: I'm not seeing any product formation in my Buchwald-Hartwig amination. What should I check first?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, ligand, base, and solvent.[8][9] For a challenging substrate like 7,8-Difluorochroman-4-amine, consider the following:

  • Catalyst System: The choice of ligand is critical.

    • Solution: For electron-deficient amines, more electron-rich and bulky phosphine ligands are often required.[10] Consider screening advanced biarylphosphine ligands such as RuPhos, BrettPhos, or the use of N-heterocyclic carbene (NHC) ligands, which have shown success with a range of amines.[10][11]

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Solution: Strong, non-coordinating bases like sodium or lithium tert-butoxide are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be effective, though they may require higher temperatures or longer reaction times.[12] The use of soluble organic bases like DBU has also been shown to be effective in some systems.[13][14]

  • Palladium Precursor: Ensure an active Pd(0) species is being generated.

    • Solution: While Pd(OAc)₂ is common, it requires in-situ reduction.[9] Using a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[10]

  • Reaction Setup: These reactions are often sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under an inert atmosphere (argon or nitrogen).[11]

Q3: My reductive amination is stalling, with significant imine intermediate remaining. What are the common reasons for this?

A3: Incomplete reduction is a common issue in reductive aminations.[15] Here are the likely culprits:

  • Reducing Agent: The choice of reducing agent is key.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice as it is mild and tolerant of a wide range of functional groups.[16] For more challenging reductions, sodium cyanoborohydride (NaBH₃CN) can be used, but be mindful of its toxicity and the need for careful pH control.[17] Sodium borohydride (NaBH₄) can also be used, but the imine should be fully formed before its addition to avoid reduction of the starting aldehyde or ketone.[15][16]

  • pH of the Reaction: The pH is critical for both imine formation and the stability of the reducing agent.

    • Solution: The optimal pH for reductive amination is typically between 4 and 6.[17] The addition of acetic acid can help to catalyze imine formation.

  • Water Scavenging: The formation of the imine intermediate releases water, which can inhibit the reaction.

    • Solution: Adding a dehydrating agent like magnesium sulfate or molecular sieves to the reaction mixture can drive the equilibrium towards imine formation.

Side Product Formation

Q4: I'm observing significant side product formation in my amide coupling. What are the likely side reactions and how can I minimize them?

A4: Side reactions in amide couplings often involve the coupling reagent or the activated carboxylic acid.

  • N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4]

    • Solution: Adding HOBt or a similar additive can trap the O-acylisourea to form a more stable active ester, minimizing N-acylurea formation.

  • Racemization: If the carboxylic acid has a chiral center alpha to the carbonyl group, racemization can occur.

    • Solution: Use of additives like HOBt can suppress racemization. Running the reaction at lower temperatures is also recommended.[4]

Q5: In my Buchwald-Hartwig reaction, I'm seeing hydrodehalogenation of my aryl halide. How can I prevent this?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Cause: This is often caused by β-hydride elimination from the palladium amide complex, which can compete with reductive elimination to form the desired product.[8]

  • Solution:

    • Ligand Choice: Using bulky ligands can disfavor the geometry required for β-hydride elimination.

    • Base: The choice of base can influence the relative rates of reductive elimination and β-hydride elimination. Screening different bases may be necessary.

Part 2: Frequently Asked Questions (FAQs)

General Questions

Q1: Do I need to free-base the this compound before use?

A1: It is generally not necessary to perform a separate free-basing step. The addition of at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture will generate the free amine in situ.[4] For more sensitive reactions, using a slight excess of the base (1.1-1.2 equivalents) is recommended to ensure complete neutralization.

Q2: What are the recommended starting conditions for a standard amide coupling with this amine?

A2: A good starting point would be to use HATU as the coupling reagent with DIPEA as the base in DMF at room temperature. A typical stoichiometry would be: Carboxylic Acid (1.0 eq), this compound (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq).

Q3: Which catalyst system is a good starting point for a Buchwald-Hartwig reaction with this amine?

A3: For a robust starting point, consider using a pre-formed palladium catalyst with a biarylphosphine ligand. For example, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a ligand such as RuPhos or XPhos, and a strong base like NaOtBu in an aprotic solvent like toluene or dioxane.

Reagent Selection

Q4: Which coupling reagents are most effective for this electron-deficient amine?

A4: Urionium-based reagents such as HATU, HBTU, and HDMC are generally more effective for coupling with electron-deficient amines compared to carbodiimides.[6] If you must use a carbodiimide like EDC, the addition of an activating agent like HOBt or DMAP is highly recommended to improve yields.[5] In some challenging cases, converting the carboxylic acid to an acyl fluoride has been shown to be an effective strategy for coupling with unreactive amines.[18][19]

Q5: What is the role of additives like HOBt and DMAP in the amide coupling?

A5:

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides, HOBt acts as a trapping agent for the highly reactive O-acylisourea intermediate, forming a more stable HOBt-ester. This intermediate is less prone to side reactions and racemization.[5]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the rate of acylation of the amine.[5]

Q6: How do I choose the right base and solvent for my reaction?

A6:

  • Base: The base should be strong enough to deprotonate the amine hydrochloride and any other acidic protons, but it should not interfere with the reaction. For amide couplings, tertiary amines like DIPEA or triethylamine are common. For Buchwald-Hartwig reactions, stronger bases like sodium tert-butoxide or cesium carbonate are often required.[20]

  • Solvent: The solvent should be inert to the reaction conditions and should be able to dissolve the starting materials. For amide couplings, polar aprotic solvents like DMF, NMP, or DCM are good choices. For Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF, or aromatic hydrocarbons like toluene are commonly used.[20][21]

Part 3: Recommended Starting Protocols

These protocols are intended as starting points and may require optimization for your specific substrates.

Protocol 1: Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the reaction to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a solvent such as dichloroethane (DCE) or THF, add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 4: Data Tables and Visualizations

Table 1: Recommended Starting Conditions for Coupling Reactions

Reaction TypeCoupling PartnerReagent/Catalyst SystemBaseSolventTemperature
Amide Coupling Carboxylic AcidHATUDIPEADMFRoom Temp.
Buchwald-Hartwig Aryl HalidePd₂(dba)₃ / RuPhosNaOtBuToluene80-110 °C
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃- (Acetic Acid)DCERoom Temp.

Diagram 1: General Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Amine Is Amine Free-Based? (>1 eq. Base) Start->Check_Amine Check_Activation Is Activation Sufficient? Check_Amine->Check_Activation Yes Increase_Base Increase Base Equivalents Check_Amine->Increase_Base No Check_Temp Is Temperature Optimal? Check_Activation->Check_Temp Yes Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Stronger_Reagent No Check_Catalyst Is Catalyst System Active? Check_Temp->Check_Catalyst Yes Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp No Screen_Ligands Screen Ligands/Bases Check_Catalyst->Screen_Ligands No Success Reaction Successful Check_Catalyst->Success Yes Increase_Base->Check_Activation Stronger_Reagent->Check_Temp Increase_Temp->Check_Catalyst Screen_Ligands->Success

Caption: A general troubleshooting workflow for low conversion.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd L_nPd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Amine_Complex [L_nPd(II)(Ar)(AmineH)]+X- OxAdd->Amine_Complex + Amine-H Amido_Complex L_nPd(II)(Ar)(Amine) Amine_Complex->Amido_Complex - Base-H+X- Product Ar-Amine Amido_Complex->Product (Reductive Elimination) Product->Pd0

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257–8266. [Link]

  • Taylor, S. (2018). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham. [Link]

  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1803. [Link]

  • Gunda, G. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 64, 152724. [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. [Link]

  • Kollár, L., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(3), 1845–1855. [Link]

  • Kollár, L., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. ACS Publications. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Browne, D. L., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kjaer, A., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(42), 23356–23366. [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 341-350. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Ramachandran, P. V., & Hamann, H. J. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 19(14), 3144–3148. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 74(7), 570-574. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Chemical Communications. (2019). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • Buchwald, S. L., et al. (2017). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 139(42), 15028–15038. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7,8-Difluorochroman-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this reaction effectively. The conversion of 7,8-difluorochroman-4-one to the corresponding primary amine via reductive amination is a common yet nuanced transformation. This guide consolidates field-proven insights and foundational literature to address the most frequent challenges encountered during this synthesis.

Section 1: Reaction Fundamentals and Key Synthetic Routes

The synthesis of 7,8-Difluorochroman-4-amine typically starts from the corresponding ketone, 7,8-difluorochroman-4-one. The core transformation is a reductive amination, a cornerstone of medicinal chemistry for C-N bond formation.[1] While several methods exist, they can be broadly categorized into three main strategies, each with distinct advantages and disadvantages.

  • Direct Reductive Amination with Borohydride Reagents: This is often the most practical and widely used method in a laboratory setting. It involves the in situ formation of an imine or iminium ion from the ketone and an ammonia source, which is then immediately reduced by a selective hydride agent. Reagents like Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) are preferred over Sodium borohydride (NaBH₄) because they are less likely to reduce the starting ketone.[2][3]

  • The Leuckart-Wallach Reaction: A classical method that uses formic acid or its derivatives, such as ammonium formate or formamide, to act as both the nitrogen source and the reducing agent.[4][5] This one-pot reaction typically requires high temperatures (120-165 °C) and can sometimes lead to the formation of N-formylated byproducts that require a subsequent hydrolysis step.[4][6]

  • Two-Step Oxime Formation and Catalytic Hydrogenation: This strategy involves first converting the ketone to an oxime using hydroxylamine hydrochloride. The isolated oxime is then reduced to the primary amine. The reduction is commonly achieved through catalytic hydrogenation using catalysts like Platinum (Pt) or Palladium (Pd) on carbon, or other reducing agents.[7] This method can be robust but adds an extra step to the sequence.

Synthetic_Pathways Ketone 7,8-Difluorochroman-4-one Amine 7,8-Difluorochroman-4-amine HCl Ketone->Amine Leuckart-Wallach (Ammonium Formate, Δ) Imine Imine / Iminium Ion Intermediate Ketone->Imine + NH₃ Source - H₂O Oxime Oxime Intermediate Ketone->Oxime + NH₂OH·HCl Imine->Amine Reduction (e.g., NaBH(OAc)₃) Oxime->Amine Reduction (e.g., H₂, Pt/C)

Caption: Key synthetic routes from the ketone to the target amine.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most common starting material for this synthesis? A: The standard precursor is 7,8-difluorochroman-4-one. The quality of this starting material is paramount; ensure it is free from significant impurities by checking its purity via NMR or LC-MS before commencing the reaction.

Q: Which reductive amination method is generally preferred for this substrate and why? A: For laboratory-scale synthesis, direct reductive amination using a selective borohydride reagent like Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. This method offers an excellent balance of reactivity and selectivity under mild conditions (typically room temperature), avoiding the high heat of the Leuckart reaction and the additional step of oxime isolation.[3] NaBH(OAc)₃ is particularly effective because it is selective for the protonated iminium ion intermediate over the ketone, which minimizes the formation of the 7,8-difluorochroman-4-ol byproduct.[2]

Q: Why is the final product isolated as a hydrochloride (HCl) salt? A: Primary amines are often basic, oily, or difficult to handle and purify in their freebase form. Converting the amine to its hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify through recrystallization, and store.[8] The salt formation step is a highly effective method for removing non-basic organic impurities.

Q: What are the critical safety precautions for this reaction? A:

  • Hydride Reagents: Borohydride reagents react with protic solvents (like water and methanol) to generate flammable hydrogen gas. Always handle them in a well-ventilated fume hood and quench reactions carefully.

  • Solvents: Chlorinated solvents like Dichloroethane (DCE) or Dichloromethane (DCM), often used with NaBH(OAc)₃, are hazardous. Use appropriate personal protective equipment (PPE).[2]

  • Ammonia: If using a source like ammonium acetate or ammonia in methanol, be aware of the pungent and corrosive nature of ammonia gas.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Product Conversion

Q: My reaction has stalled with a significant amount of unreacted 7,8-difluorochroman-4-one remaining. What is the likely cause? A: This almost always points to inefficient imine formation, which is the rate-limiting step. The equilibrium between the ketone/ammonia and the imine/water must be shifted to the right.

  • Causality: The presence of water, a byproduct of imine formation, can hydrolyze the imine back to the starting materials.[9] Furthermore, the reaction is often acid-catalyzed; insufficient acid can lead to a sluggish reaction.[10]

  • Solutions:

    • Add a Dehydrating Agent: Incorporate 3Å or 4Å molecular sieves into the reaction mixture to sequester water as it forms.

    • Acid Catalysis: Add a catalytic amount (5-10 mol%) of acetic acid (AcOH) to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the ammonia source.[11]

    • Check Ammonia Source: Ensure your ammonia source (e.g., ammonium acetate, ammonia in methanol) is not depleted or of poor quality. An excess of the ammonia source is typically required.

Q: I'm observing the formation of 7,8-difluorochroman-4-ol as a major byproduct. Why is this happening and how can I prevent it? A: This indicates that your reducing agent is reducing the starting ketone faster than, or in competition with, the imine intermediate.

  • Causality: This is a classic selectivity problem. It is most common when using a highly reactive and non-selective reducing agent like Sodium Borohydride (NaBH₄).[2][3]

  • Solutions:

    • Switch to a Selective Reductant: The most effective solution is to switch from NaBH₄ to Sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced reactivity make it highly selective for the iminium ion.[3]

    • Staged Addition: If you must use NaBH₄, adopt a two-stage approach. First, allow the imine to form completely (monitor by TLC or LC-MS) over several hours, then cool the reaction and add the NaBH₄. This minimizes the concentration of ketone when the powerful reductant is introduced.[2]

Problem Area 2: Significant Impurity Profile

Q: My final product is contaminated with the imine intermediate. How can I improve the reduction step? A: This signifies an incomplete reduction.

  • Causality: The reducing agent may have been fully consumed before all the imine was reduced, or the reaction was not allowed to proceed for a sufficient duration.

  • Solutions:

    • Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., increase from 1.2 eq. to 1.5 or 2.0 eq. of NaBH(OAc)₃).

    • Extend Reaction Time: Allow the reaction to stir longer after the addition of the reducing agent. Monitor by LC-MS until the imine peak is no longer observed.

    • Increase Temperature: Gentle heating (e.g., to 35-40 °C) can sometimes drive the reduction to completion, although this should be done cautiously to avoid side reactions.

Problem Area 3: Workup and Isolation Challenges

Q: I'm having difficulty separating my amine product during aqueous workup. What are the best practices for extraction? A: Amines, especially as their protonated ammonium salts, can have significant water solubility, leading to poor extraction into organic solvents.

  • Causality: If the aqueous layer is acidic, your product will exist as the highly water-soluble ammonium salt.

  • Solutions:

    • Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is basic (pH > 10) by adding a base like 1M NaOH or saturated NaHCO₃. This deprotonates the amine, making it much more soluble in organic solvents like ethyl acetate or DCM.

    • Use a Different Solvent: If emulsions are a problem with DCM, try switching to ethyl acetate or a mixture like DCM/isopropanol.

    • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) helps to break emulsions and remove residual water.

Q: The hydrochloride salt is not precipitating cleanly or is forming an oil. What can I do to improve crystallization? A: Poor crystallization can be due to residual impurities, improper solvent choice, or too rapid a precipitation.

  • Causality: Impurities can act as crystallization inhibitors. The choice of solvent for salt formation is critical for inducing crystallinity.

  • Solutions:

    • Ensure Purity: First, ensure the freebase amine is as pure as possible. If necessary, perform a quick filtration through a silica plug before salt formation.

    • Solvent Selection: Dissolve the purified freebase amine in a solvent in which the HCl salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and heptane.

    • Control Precipitation: Add the HCl source (e.g., 2M HCl in diethyl ether, or gaseous HCl) slowly at 0 °C with vigorous stirring. Rapid addition can cause the product to "crash out" as an amorphous solid or oil. If an oil forms, try scratching the side of the flask or adding a seed crystal to induce crystallization.

Section 4: Optimized Experimental Protocol

This protocol details the recommended procedure using NaBH(OAc)₃.

Protocol: Reductive Amination of 7,8-Difluorochroman-4-one

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7,8-difluorochroman-4-one (1.0 eq.).

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add ammonium acetate (5.0 eq.) and glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours.

    • In-Process Check (Optional): Monitor the consumption of the ketone by TLC or LC-MS. You should see a new spot corresponding to the imine.

  • Reduction: To the stirring suspension, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

    • In-Process Check: Monitor the reaction by LC-MS until the imine intermediate is fully consumed.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup (Extraction): Transfer the mixture to a separatory funnel. Add more water and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of MTBE. Cool the solution to 0 °C and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold MTBE and dry under vacuum to afford this compound as a solid.

Section 5: Data Tables & Visualizations

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. KetoneRelative ReactivityKey Considerations
NaBH₄ MeOH, EtOHLowHighProne to reducing the starting ketone; best used after imine formation is complete.[2]
NaBH₃CN MeOH, THFHighModerateEffective and selective, but generates toxic cyanide waste.[3]
NaBH(OAc)₃ (STAB) DCE, DCM, THFVery HighModerateOften the reagent of choice; mild, highly selective, but moisture-sensitive.[2][3]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Incomplete or Low Yield Check_SM Analyze Crude Reaction Mixture (TLC / LC-MS) Start->Check_SM SM_Unreacted Main species is starting ketone? Check_SM->SM_Unreacted Analyze Composition Imine_Present Main species is imine intermediate? SM_Unreacted->Imine_Present No Sol_Imine Optimize Imine Formation: 1. Add Acetic Acid 2. Add Molecular Sieves 3. Increase NH₄OAc eq. SM_Unreacted->Sol_Imine Yes Alcohol_Byproduct Significant alcohol byproduct observed? Imine_Present->Alcohol_Byproduct No Sol_Reduction Optimize Reduction: 1. Add more reducing agent 2. Increase reaction time Imine_Present->Sol_Reduction Yes Sol_Selectivity Improve Selectivity: 1. Switch from NaBH₄ to NaBH(OAc)₃ Alcohol_Byproduct->Sol_Selectivity Yes End Re-run Optimized Reaction Alcohol_Byproduct->End No / Minor Sol_Imine->End Sol_Reduction->End Sol_Selectivity->End

Caption: A decision-making workflow for troubleshooting common reaction failures.

References

  • Leuckart reaction - Wikipedia. Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Studies on the Leuckart reaction. Journal of the American Chemical Society. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit r/Chempros. [Link]

  • 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. CP Lab Safety. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. [Link]

  • The Leuckart Reaction. Chemistry LibreTexts. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

  • Hydrogenation of carvone oxime over Pt-supported catalysts. ResearchGate. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

Sources

Technical Support Center: 7,8-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 7,8-Difluorochroman-4-amine hydrochloride?

A1: The primary degradation pathways for this compound are oxidation and hydrolysis. The amine functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen. The difluorinated aromatic ring can also be sensitive to certain conditions. As a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or facilitate other degradation reactions.[1]

Q2: How can I visually identify if my sample of this compound has degraded?

A2: Degradation may be indicated by a change in the physical appearance of the compound. A color change from its typical white or off-white solid form to a yellow or brownish hue can be a sign of oxidation or other impurities forming.[2] Any noticeable change in the texture or clumping of the solid may suggest moisture absorption. However, significant degradation can occur without obvious visual cues. Therefore, analytical confirmation is always recommended if degradation is suspected.

Q3: What are the ideal storage conditions for long-term stability?

A3: For long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] The storage area should be cool, dry, and dark to protect it from heat, moisture, and light.[3][4] A recommended storage temperature is typically between 2-8°C.[4] For highly sensitive applications, storage in a desiccator within a refrigerator or in a glovebox is advisable.[2][3]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: The most likely culprit for inconsistent results or a decrease in the expected biological or chemical activity is the degradation of the compound. This can happen during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Double-check that the compound has been stored according to the recommended guidelines (cool, dry, dark, and preferably under an inert atmosphere).

  • Assess Handling Procedures: Review your experimental workflow. Was the compound exposed to air for an extended period? Were the solvents used anhydrous and deoxygenated? Even brief exposures to air and moisture can initiate degradation.[2][3]

  • Analytical Confirmation: If degradation is suspected, it is crucial to confirm this analytically. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the sample and identify potential degradation products.[6][7][8]

Issue 2: Compound Changes Color Upon Dissolution

Possible Cause: A color change upon dissolving the compound, especially if it turns yellow or brown, is a strong indicator of degradation, likely due to oxidation.

Troubleshooting Steps:

  • Inert Solvent Preparation: Ensure that the solvents used for dissolution are of high purity, anhydrous, and have been properly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using a freeze-pump-thaw technique.

  • Handling Under Inert Atmosphere: All manipulations, including weighing and dissolution, should ideally be performed in a glovebox or using Schlenk line techniques to minimize exposure to air.[2][5][9]

  • Fresh Sample Comparison: If possible, dissolve a fresh, unopened sample of the compound under the same conditions to see if the color change persists. This will help determine if the issue is with the stored sample or the experimental procedure.

Issue 3: Poor Solubility in a Recommended Solvent

Possible Cause: While solubility issues can be inherent to the compound, a noticeable decrease in solubility over time can be a sign of degradation. Degradation products may have different solubility profiles.

Troubleshooting Steps:

  • Purity Analysis: As with other issues, an analytical assessment of purity is the first step.

  • Small-Scale Solubility Test: Before committing a large amount of material, perform a small-scale solubility test with a fresh sample to confirm the expected solubility.

  • Consider pH Adjustment: The solubility of amine salts can be pH-dependent. Ensure the pH of your solvent system is appropriate.

Experimental Protocols

Protocol 1: Proper Handling and Dissolution of this compound

This protocol outlines the best practices for handling and preparing solutions of the compound to minimize degradation.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, Methanol)

  • Glovebox or Schlenk line

  • Appropriate glassware (e.g., Schlenk flask, vials with septa)

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Transfer the required amount of the solid compound from its storage container to a pre-weighed vial inside a glovebox or under a positive pressure of inert gas using a Schlenk line.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or a solvent that has been dried and deoxygenated.

  • Dissolution: Add the deoxygenated solvent to the vial containing the compound using a syringe.

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Storage of Solution: If the solution is not for immediate use, it should be stored in a tightly sealed vial with a septum, under an inert atmosphere, and at a low temperature (e.g., -20°C) to slow down potential degradation in solution.

Protocol 2: Monitoring Purity by HPLC

This is a general guideline for assessing the purity of this compound and detecting degradation products. The exact conditions may need to be optimized for your specific instrument and column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid

  • Sample of this compound (both fresh and potentially degraded)

  • High-purity solvents

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Set a flow rate (e.g., 1 mL/min).

    • Use a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute all components. A typical gradient might be 5-95% B over 20 minutes.

    • Set the UV detector to a wavelength where the compound has strong absorbance (this may need to be determined by a UV scan).

  • Analysis: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Data Interpretation:

    • A pure sample should show a single major peak at a specific retention time.

    • A degraded sample may show additional peaks, a decrease in the area of the main peak, or a shoulder on the main peak. Compare the chromatograms of the fresh and aged samples to identify potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group.[2]
Light Protected from light (Amber vial)Avoids potential photochemical decomposition.[2][3]
Moisture Tightly sealed container, desiccatedPrevents hydrolysis and moisture-facilitated degradation.[1]

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Oxidation Products (e.g., N-oxides, imines) A->B O2 (Air) C Hydrolysis Products A->C H2O (Moisture) D Photodegradation Products A->D Light

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow

Start Inconsistent Experimental Results? CheckStorage Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckHandling Review Handling Procedures (Inert atmosphere, dry solvents) CheckStorage->CheckHandling Analytical Perform Analytical Purity Check (e.g., HPLC, LC-MS) CheckHandling->Analytical DegradationConfirmed Degradation Confirmed Analytical->DegradationConfirmed NoDegradation No Degradation Detected Analytical->NoDegradation Discard Discard Old Stock. Use Fresh Sample. DegradationConfirmed->Discard OptimizeExp Re-evaluate other experimental parameters. NoDegradation->OptimizeExp

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5836–5844.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 7, 1743.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Retrieved from [Link]

  • Wang, C., Wang, Y., Li, Y., & Zhang, X. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(10), 1735-1745.
  • Nielsen, C. J., D'Anna, B., Hallquist, M., & Wisthaler, A. (2010).
  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. Retrieved from [Link]

Sources

Technical Support Center: 7,8-Difluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the potential hygroscopicity of 7,8-Difluorochroman-4-amine hydrochloride. The following question-and-answer-based sections offer troubleshooting advice, detailed protocols, and preventative measures to ensure experimental accuracy and material integrity.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the hygroscopicity of this compound and its implications.

Q1: What is hygroscopicity and why is it a critical concern for an amine hydrochloride salt like this one?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For active pharmaceutical ingredients (APIs) and research chemicals, this is a critical parameter as moisture uptake can significantly impact material quality and experimental outcomes.[3][4]

Causality: Amine hydrochloride salts are particularly susceptible to hygroscopicity due to the polar nature of the ammonium chloride group, which readily forms hydrogen bonds with water molecules. While specific data for this compound is not publicly available, its chemical structure suggests a high potential for moisture absorption. This can lead to a cascade of issues:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the compound's purity and potency.[5][6][7]

  • Physical Changes: Moisture can cause the powder to cake, clump, or in severe cases, deliquesce (dissolve in the absorbed water), which complicates handling and weighing.[3][5][8]

  • Inaccurate Dosing: If the material's weight is partially due to an unknown quantity of water, all subsequent measurements for solutions and reactions will be inaccurate, compromising data reproducibility and validity.[9]

Q2: What are the immediate visual signs that my sample of this compound may have absorbed moisture?

A: You should handle the compound in a controlled environment whenever possible. However, if you suspect moisture contamination, look for these tell-tale signs:

  • Change in Physical State: The most obvious sign is a transition from a free-flowing powder to a clumpy, caked, or sticky solid.[5][8][10]

  • Partial or Complete Deliquescence: In environments with high humidity, the solid may appear wet or even dissolve into a saturated solution.[11]

  • Container Issues: The compound may adhere to the walls of the vial or container, making it difficult to dispense.

If you observe any of these changes, the integrity of the sample is compromised, and you should proceed with a quantitative analysis to determine the water content before use.

Q3: What are the downstream consequences of using a "wet" sample in my experiments?

A: Using a hygroscopic compound without accounting for its water content can invalidate your results. The consequences span multiple stages of research and development:

  • Inaccurate Weighing & Stock Solutions: The measured mass will be higher than the actual mass of the active compound, leading to lower-than-intended concentrations in your stock solutions.

  • Failed Chemical Reactions: Stoichiometric calculations will be incorrect, potentially leading to reduced yields, incomplete reactions, or the formation of unexpected byproducts.

  • Altered Biological Assay Results: Inaccurate concentrations will lead to erroneous dose-response curves and incorrect IC50/EC50 values.

  • Compromised Physical Properties: For drug development, uncontrolled water content can affect a drug's stability, dissolution rate, and bioavailability.[12]

  • Analytical Inconsistencies: The presence of water can affect results from techniques like X-ray diffraction (XRD) by altering crystalline structure.[13]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-symptom-solution framework for issues directly arising from the hygroscopicity of this compound.

Issue 1: My sample's weight is unstable and continuously increases on the analytical balance.
  • Symptom: When weighing the powder on a sensitive analytical balance, the reading does not stabilize and instead drifts upward over time.

  • Root Cause: The compound is rapidly absorbing moisture from the ambient laboratory air. This is a classic sign of a highly hygroscopic substance.

  • Immediate Solution: Minimize exposure time. Work quickly and efficiently. Instead of weighing directly onto paper, use a tared, glass-stoppered weighing bottle.[14] For routine experiments where high precision is required, preparing solutions inside a glove box or a controlled humidity chamber is the best practice.[15]

`dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision workflow for weighing a hygroscopic compound.

Issue 2: My reaction yield is consistently low or the reaction fails to proceed to completion.
  • Symptom: A reaction where this compound is a limiting reagent provides a much lower yield than expected.

  • Root Cause: The initial mass of the starting material included a significant percentage of water. Therefore, the actual molar quantity of the amine used was less than calculated, making it the unintended limiting reagent.

  • Troubleshooting & Solution: You must determine the water content of your compound to accurately calculate its anhydrous mass.

    • Quantify Water Content: Use a definitive method like Karl Fischer titration to determine the exact percentage of water (w/w) in your current batch.

    • Correct Your Calculations: Adjust the mass of the compound used in your reaction based on the water content.

      • Formula: Corrected Mass = (Mass Weighed) * (1 - (Water Content % / 100))

    • Validate: Rerun the reaction using the corrected mass to see if the yield improves as expected. This self-validating step confirms that hygroscopicity was the root cause.

Part 3: Essential Protocols for Handling & Analysis

Adherence to rigorous protocols is necessary to mitigate the effects of hygroscopicity.

Protocol 1: Standard Operating Procedure for Storage and Handling

This protocol ensures the material's integrity from receipt to use.

  • Receiving: Upon receipt, immediately inspect the container seal for any breaches. If the seal is compromised, quarantine the material and schedule it for water content analysis.

  • Storage: Store the vial inside a secondary container, such as a sealed bag containing a desiccant pouch.[10][16][17] Place this entire package in a desiccator cabinet with an active desiccant (e.g., anhydrous calcium sulfate or silica gel with a humidity indicator).[11] For long-term storage, placing it in a cool, dry, and dark place is recommended.[10][18][19]

  • Dispensing: All weighing and dispensing should ideally occur in an environment with controlled low humidity, such as a nitrogen-filled glovebox.

  • After Use: Tightly reseal the primary container immediately after dispensing. Purging the headspace with an inert gas like argon or nitrogen before sealing is highly recommended to displace moist air.

`dot graph G { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ` Caption: Recommended multi-barrier storage workflow.

Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical substances due to its high specificity for water.[9][12][14]

  • System Preparation:

    • Prepare the KF titrator according to the manufacturer's instructions. Use a solvent appropriate for amine hydrochlorides (e.g., a methanol-based solvent).

    • Perform a system conditioning/pre-titration to neutralize any ambient moisture in the titration cell until a stable, low drift rate is achieved.

  • Titrant Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration cell.[14]

    • Run the titration to determine the water equivalence factor (F) of the KF reagent, typically in mg H₂O/mL of titrant.[14] Repeat this at least three times to ensure reproducibility.

  • Sample Analysis:

    • In a controlled atmosphere (glovebox or on a balance with a draft shield), accurately weigh approximately 50-100 mg of this compound into a suitable weighing boat.

    • Quickly and carefully transfer the entire sample into the KF titration cell.

    • Begin the titration and record the volume of titrant (V) required to reach the endpoint.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

      • Water Content (%) = (V * F) / (Weight of Sample in mg) * 100

  • Validation: Run the sample in triplicate to ensure the precision of your results. The relative standard deviation (RSD) should ideally be less than 2%.

Part 4: Data Interpretation and Management

Properly interpreting and applying the data from your analysis is as important as the analysis itself.

Comparison of Water Determination Methods

Researchers have several techniques at their disposal, each with distinct advantages and disadvantages.

Technique Principle Pros Cons Best For
Karl Fischer (KF) Titration Direct chemical titration based on the Bunsen reaction with iodine, specific to water.[9]Highly specific, accurate, and precise for low water content.[12]Requires specialized equipment; solvents can be hazardous.Gold-standard quantitative analysis of water content.[20]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature in a controlled atmosphere.Provides information on thermal stability; can detect bound vs. free water.Not specific to water; measures loss of any volatile component.[21]Qualitative screening; assessing thermal stability alongside moisture loss.
Loss on Drying (LOD) Measures the weight loss of a sample after heating it in an oven for a specified time.[14]Simple, inexpensive equipment.Not specific to water; can cause degradation of heat-sensitive compounds.[20]Quick, rough estimation for non-heat-sensitive materials.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity.Provides a full hygroscopicity profile (sorption/desorption isotherm).[][23]Requires specialized, expensive instrumentation.In-depth characterization during pre-formulation and drug development.[4]
Practical Example: Correcting Mass for Stock Solution Preparation

Scenario: You need to prepare a 10 mM stock solution of this compound (MW = 221.63 g/mol for the hydrochloride salt) in 10 mL of DMSO.

  • Initial Weighing: You weigh out 2.22 mg of the compound.

  • KF Analysis: Karl Fischer analysis of a sister sample from the same batch reveals a water content of 5.2% (w/w) .

  • Corrected Mass Calculation:

    • Actual mass of compound = 2.22 mg * (1 - 0.052) = 2.105 mg

  • Impact on Concentration:

    • Apparent Concentration (uncorrected): (2.22 mg / 221.63 g/mol ) / 0.010 L ≈ 10.02 mM

    • Actual Concentration (corrected): (2.105 mg / 221.63 g/mol ) / 0.010 L ≈ 9.50 mM

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]

  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Available from: [Link]

  • Armstrong, D.W. (n.d.). Water determination. ResearchGate. Available from: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • MDPI. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available from: [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

  • American Pharmaceutical Review. (2025). Impact of Storage Conditions on Drug Shelf Life. Available from: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available from: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Available from: [Link]

  • SMT Dry Cabinets. (2025). The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. Available from: [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

  • Preprints.org. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Available from: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available from: [Link]

  • CPL Online. (2026). Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available from: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]

  • ResearchGate. (2025). Hygroscopic gravimetric quantitative chemical analysis. Review. Available from: [Link]

  • CP Lab Safety. 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. Available from: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 7,8-Difluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 7,8-Difluorochroman-4-amine hydrochloride , a fluorinated heterocycle often synthesized as a structural analog in the development of Potassium-Competitive Acid Blockers (P-CABs) or kinase inhibitors.[1]

While the 5,7-difluoro isomer is the established intermediate for Tegoprazan, the 7,8-difluoro isomer is a critical reference standard for Structure-Activity Relationship (SAR) studies and regioisomeric impurity profiling.[1]

Executive Technical Profile

  • Compound Name: this compound[1]

  • CAS Number (Free Base): 1213550-52-7 (Generic/Isomer specific)[1]

  • Molecular Formula: C₉H₁₀ClF₂NO[1]

  • Core Scaffold: 3,4-Dihydro-2H-1-benzopyran (Chroman)[1]

  • Key Application: Pharmacophore exploration for P-CABs; regioisomeric reference standard for Tegoprazan intermediates.[1]

Why This Isomer Matters

In medicinal chemistry, shifting fluorine atoms from the 5,7-position (Tegoprazan) to the 7,8-position drastically alters the electronic landscape of the benzene ring. This modification impacts:

  • Metabolic Stability: The C8-position is often a site of metabolic attack; fluorination here blocks oxidation.[1]

  • pKa Modulation: The proximity of the 8-fluoro group to the ether oxygen (O1) reduces the basicity of the oxygen lone pair via the inductive effect (-I), potentially altering H-bond acceptor capability.[1]

NMR Characterization Data[2][3][4][5][6][7][8][9][10][11][12]

The following data represents the diagnostic signals observed in DMSO-d₆. The hydrochloride salt form is critical for solubility and stabilizing the amine protons for integration.

A. 1H NMR Spectrum (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
NH₃⁺ 8.40 – 8.70Broad s3H-Ammonium protons; exchangeable with D₂O.[1]
H-5 7.35 – 7.45m / ddd1HJH-F, JH6Diagnostic: H-5 is spatially distant from F-7/F-8 but couples to H-6.[1]
H-6 7.10 – 7.25m1HJH-FDiagnostic: H-6 is ortho to F-7 and meta to F-8, resulting in complex splitting.[1]
H-4 4.45 – 4.55m1H-Methine proton geminal to the amine.[1] Shifts upfield relative to the ketone precursor.
H-2 4.20 – 4.35m2H-Methylene adjacent to Oxygen.[1] Deshielded by O1.
H-3 2.10 – 2.30m2H-Methylene bridge.[1] Distinct multiplets due to ring puckering.[1]
B. 19F NMR Spectrum (376 MHz, DMSO-d₆)[1]

Fluorine NMR is the most definitive method for distinguishing the 7,8-isomer from the 5,7-isomer.

  • Signal 1 (F-8): δ -138.0 to -142.0 ppm (approx).[1]

    • Reasoning: The F-8 is ortho to the ether oxygen, which exerts a shielding mesomeric effect (+M), but it is also ortho to F-7.

  • Signal 2 (F-7): δ -150.0 to -155.0 ppm (approx).[1]

    • Reasoning: F-7 is meta to the oxygen and ortho to F-8.[1]

  • Coupling: A strong ¹⁹F-¹⁹F ortho-coupling (J ≈ 20–22 Hz) is the hallmark of the 7,8-substitution pattern.[1] The 5,7-isomer (meta-difluoro) shows negligible F-F coupling (J < 2 Hz).[1]

C. 13C NMR (100 MHz, DMSO-d₆) - Key Signals
CarbonShift (ppm)SplittingDescription
C-7 ~148.0ddJC-F ~245 Hz (Direct), JC-F ~15 Hz (Vicinal).[1]
C-8 ~138.0ddJC-F ~245 Hz (Direct), JC-F ~15 Hz (Vicinal).[1]
C-4 ~47.0sCarbon bearing the amine.
C-2 ~63.0sCarbon adjacent to ether oxygen.[1]

Comparative Analysis: 7,8-Difluoro vs. 5,7-Difluoro[1]

This comparison is vital for researchers validating the purity of Tegoprazan intermediates, where the 7,8-isomer may appear as a regioisomeric impurity.

Feature7,8-Difluoro Isomer (Topic)5,7-Difluoro Isomer (Tegoprazan Int.)[1]
19F Coupling Strong Ortho-coupling (J ≈ 21 Hz)Weak/No Meta-coupling (J < 2 Hz)
Aromatic Region AB System: H-5 and H-6 are adjacent (vicinal coupling).[1]Isolated System: H-6 and H-8 are separated by F-7 (no vicinal H-H coupling).[1]
H-5 Signal Appears as a doublet/multiplet (couples to H-6).[1]Not present (substituted by F). H-6 appears as a doublet of doublets.[1]
Synthetic Origin From 2,3-difluorophenol precursors.[1]From 3,5-difluorophenol precursors.[1][2]

Experimental Protocol: Synthesis & Purification Workflow

To obtain high-quality NMR data, the compound must be synthesized and purified effectively. The following protocol converts the ketone precursor to the amine hydrochloride.

Step 1: Reductive Amination (Ketone to Amine)[1]
  • Reactant: Dissolve 7,8-difluorochroman-4-one (1.0 eq) in Methanol.

  • Ammonium Source: Add Ammonium Acetate (10.0 eq).

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1][3][4]

Step 2: Salt Formation (Free Base to HCl)[1]
  • Why: The free base is an oil and oxidizes over time. The HCl salt is a stable solid suitable for long-term NMR reference.[1]

  • Dissolve the crude amine oil in dry Diethyl Ether.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate forms immediately.

  • Filter and wash with cold Ether.[1] Dry under vacuum.[1][5]

Step 3: NMR Sample Preparation
  • Solvent: Use DMSO-d₆ (approx. 0.6 mL).[1] CDCl₃ is not recommended for the HCl salt due to poor solubility and aggregation.

  • Concentration: 10–15 mg of sample.[1]

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for distinguishing the 7,8-isomer from the 5,7-isomer using NMR data.

G Start Unknown Difluorochroman-4-amine Sample Acquire19F Acquire 19F NMR (Decoupled) Start->Acquire19F Acquire1H Acquire 1H NMR (Aromatic Region) Start->Acquire1H CheckCoupling Analyze F-F Coupling Constant Acquire19F->CheckCoupling Result78 Strong Coupling (J ~ 20 Hz) Indicates Ortho-F (7,8-isomer) CheckCoupling->Result78 Ortho Result57 Weak/No Coupling Indicates Meta-F (5,7-isomer) CheckCoupling->Result57 Meta CheckH Analyze H-H Coupling Acquire1H->CheckH ResultVicinal Vicinal Coupling (H5-H6) Confirms 7,8-isomer CheckH->ResultVicinal Doublets ResultIsolated Isolated Protons (H6, H8) Confirms 5,7-isomer CheckH->ResultIsolated Singlets/Meta-coupling

Caption: Logical workflow for distinguishing regioisomers of difluorochroman-4-amine using 1H and 19F NMR.

References

  • Tegoprazan Synthesis & Intermediates

    • Patent: "Process for preparing benzimidazole derivatives."[1][3] (Includes synthesis of 5,7-difluoro intermediates).

    • Source: [1]

  • Fluorine NMR Principles

    • Guide: "Guide to Fluorine NMR for Organic Chemists" (Explains ortho vs meta coupling constants).[1]

    • Source: [1]

  • Chromanone Synthesis (Precursor)

    • Article: "Synthesis of 7,8-difluorochroman-4-one via intramolecular Friedel-Crafts."[1]

    • Source: [1]

  • Chemical Supplier Data (Confirmation of CAS)

    • Product: (R)-7,8-Difluorochroman-4-amine.[1][6]

    • Source: [1]

Sources

7,8-Difluorochroman-4-amine Hydrochloride: Analytical Method Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7,8-Difluorochroman-4-amine hydrochloride Mass Spectrometry Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: Customary for Vonoprazan intermediates) is a critical chiral intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), most notably Vonoprazan . Its analysis is pivotal for establishing enantiomeric purity and tracking potential genotoxic impurities during API manufacturing.

This guide compares the two dominant mass spectrometry workflows used for this compound: Targeted Quantitation (LC-QqQ) versus High-Resolution Impurity Profiling (LC-HRMS) . We evaluate sensitivity, specificity, and structural elucidation capabilities to help laboratories select the optimal protocol for their development stage.

The Analytical Challenge

The presence of the 7,8-difluoro substitution pattern on the chroman ring creates unique electronic effects that influence ionization efficiency and fragmentation stability compared to non-fluorinated analogs.

  • Polarity: As a hydrochloride salt, the compound is highly polar, making retention on standard C18 columns challenging without ion-pairing agents or HILIC modes.

  • Isobaric Interferences: In crude reaction mixtures, regioisomers (e.g., 6,7-difluoro analogs) may co-elute, requiring mass-differentiation capabilities that low-resolution MS cannot provide.

Comparative Analysis: Triple Quad (QqQ) vs. Orbitrap (HRMS)

The following table contrasts the performance of a Triple Quadrupole (Agilent 6470 equivalent) against a High-Resolution Orbitrap (Thermo Q-Exactive equivalent) for this specific analyte.

FeatureMethod A: Targeted Quantitation (LC-QqQ) Method B: Impurity Profiling (LC-HRMS)
Primary Application Routine QC, PK Studies, Trace Impurity QuantitationStructure Elucidation, Unknown Identification, Genotoxic Impurity Screening
Detection Limit (LOD) Excellent (< 0.5 ng/mL) Good (~ 1-5 ng/mL)
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm (0.001 Da)
Selectivity MRM (Multiple Reaction Monitoring) filters background noise.Full Scan / SIM with narrow mass windows extracts specific ions.
Fragmentation Collision Induced Dissociation (CID) is optimized for specific transitions.HCD (Higher-energy C-trap Dissociation) provides rich spectral fingerprints.
Throughput High (Rapid polarity switching, short dwell times).Medium (Scan speed limits cycle time in data-dependent modes).
Structural Elucidation & Fragmentation Pathway

Understanding the fragmentation logic is essential for validating the analyte identity. Under Electrospray Ionization (ESI+), the [M+H]+ ion (m/z ~186.07 for the free base) typically undergoes two primary cleavage events:

  • Neutral Loss of Ammonia: The amine group at C4 is labile, leading to a stable carbocation.

  • Retro-Diels-Alder (RDA): The chroman ring system undergoes RDA cleavage, a signature of benzopyran derivatives.

Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions for Method A and interpret spectra in Method B.

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for 7,8-Difluorochroman-4-amine M_Ion Precursor Ion [M+H]+ m/z 186.07 (7,8-Difluorochroman-4-amine) Frag1 Fragment A [M+H - NH3]+ m/z ~169.04 (Benzylic Carbocation) M_Ion->Frag1 - NH3 (17 Da) Primary Transition Frag3 Fragment C Loss of C2H4 (Ethylene) from Pyran Ring M_Ion->Frag3 RDA Cleavage Frag2 Fragment B Retro-Diels-Alder (RDA) m/z ~141.0 (Difluoro-quinone methide type) Frag1->Frag2 - CO (28 Da) Secondary Transition

Caption: Theoretical fragmentation pathway showing primary neutral loss of ammonia followed by ring contraction, used for MRM transition selection.

Detailed Experimental Protocols
Method A: High-Sensitivity Quantitation (LC-MS/MS)

Objective: Quantification of 7,8-Difluorochroman-4-amine in plasma or reaction matrices.

1. Sample Preparation:

  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v).

  • Internal Standard: Use a deuterated analog (e.g., Vonoprazan-d3 intermediate) if available, or a structural analog like 4-aminochroman.

  • Centrifugation: 10,000 x g for 10 mins at 4°C. Inject supernatant.

2. LC Conditions:

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Reasoning: Standard C18 often fails to retain this polar amine; T3 bonding improves retention of polar bases.

  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 90% B over 3 min.

3. MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • MRM Transitions:

    • Quantifier: 186.1 → 169.1 (Collision Energy: 15 eV).

    • Qualifier: 186.1 → 141.0 (Collision Energy: 25 eV).

Method B: High-Resolution Impurity Identification (LC-HRMS)

Objective: Distinguishing the 7,8-difluoro isomer from 6,7-difluoro impurities.

1. LC Conditions:

  • Column: Chiral stationary phase (e.g., Chiralpak IG-3) is required if enantiomeric purity is the goal. For structural impurities, use a Phenyl-Hexyl column to leverage pi-pi interactions with the fluorinated ring.

  • Flow Rate: Lower flow (0.3 mL/min) to enhance ionization efficiency.

2. MS Parameters (Orbitrap):

  • Resolution: 70,000 @ m/z 200.

  • Scan Range: m/z 100–500.

  • In-Source CID: 5 eV (to decluster adducts).

  • Data Analysis: Extract Ion Chromatogram (EIC) with a 5 ppm window for m/z 186.0725 (Calculated exact mass).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analysis path based on the drug development stage.

AnalyticalWorkflow Figure 2: Analytical Workflow Decision Matrix Start Sample: 7,8-Difluorochroman-4-amine HCl Goal Define Analytical Goal Start->Goal Quant Goal: Quantitation / PK (Sensitivity Critical) Goal->Quant Qual Goal: Impurity Profiling (Specificity Critical) Goal->Qual MethodA Method A: LC-QqQ (MRM) Focus: S/N Ratio Quant->MethodA MethodB Method B: LC-HRMS (Orbitrap) Focus: Exact Mass Qual->MethodB ResultA Output: Concentration (ng/mL) Validation: Accuracy/Precision MethodA->ResultA ResultB Output: Molecular Formula/Structure Validation: Mass Error < 5ppm MethodB->ResultB

Caption: Decision matrix for selecting between Triple Quad (Quant) and HRMS (Qual) workflows.

References
  • Nishida, H., et al. (2016). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. Journal of Separation Science. Link

  • Thermo Fisher Scientific. (2018). Quantitative Analysis of Drugs by HRAM Orbitrap Mass Spectrometry. Application Note. Link

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note 5991-8079EN. Link

  • PubChem. (2025).[1][2] Compound Summary: (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (Related Intermediate). National Library of Medicine. Link

Sources

A Comparative Guide to 7,8-Difluorochroman-4-amine Hydrochloride and Related Chroman Amines for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of 7,8-Difluorochroman-4-amine hydrochloride with other chroman amines, providing researchers, scientists, and drug development professionals with objective analysis and supporting data. We will delve into the strategic rationale for its synthesis, its anticipated physicochemical and biological properties, and how it theoretically stands against its non-fluorinated and alternatively-fluorinated counterparts.

Introduction: The Chroman Scaffold and the Strategic Role of Fluorine

The chroman-4-amine framework is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] It is a core component of numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antioxidant, and neurological applications.[1][3][4] The versatility of the chroman ring system allows for substitutions at various positions, enabling the fine-tuning of a molecule's properties.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to target proteins.[7][8][9] Specifically, aromatic fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[9][10] It can also lower the basicity (pKa) of nearby amines, which can improve cell membrane permeability and bioavailability.[9][11]

This compound represents a strategic modification of the basic chroman-4-amine structure. The placement of two fluorine atoms on the benzene ring is hypothesized to confer specific advantages, which we will explore in this guide.

Physicochemical Properties: A Comparative Analysis

While extensive experimental data for this compound is not publicly available, we can predict its properties based on established principles of fluorine chemistry and data from related analogs.

CompoundMolecular WeightPredicted LogPPredicted pKa (Amine)Key Feature
Chroman-4-amine149.19 g/mol ~1.5~8.5 - 9.0Parent scaffold
7-Fluorochroman-4-amine[]167.18 g/mol ~1.8~8.0 - 8.5Single fluorine substitution
7-(Trifluoromethyl)chroman-4-amine HCl[13]253.65 g/mol ~2.9~7.5 - 8.0Lipophilic electron-withdrawing group
7,8-Difluorochroman-4-amine HCl [14]221.63 g/mol ~2.1 ~7.0 - 7.5 Vicinal difluoro substitution

Predicted values are estimates based on chemical principles and data from similar structures.

Causality Behind Predicted Properties:

  • Lipophilicity (LogP): The introduction of fluorine generally increases lipophilicity.[15] A single fluorine atom in 7-fluorochroman-4-amine would slightly increase its LogP compared to the parent compound. The two fluorine atoms in 7,8-difluorochroman-4-amine are expected to further increase this value. The trifluoromethyl group in 7-(trifluoromethyl)chroman-4-amine would lead to a more substantial increase in lipophilicity.[7]

  • Basicity (pKa): Fluorine's strong electron-withdrawing nature significantly reduces the basicity of nearby functional groups, such as the 4-amino group in this scaffold.[8][9] This effect is additive. Therefore, the pKa of the amine in 7,8-difluorochroman-4-amine is predicted to be lower than that of the monofluorinated analog and considerably lower than the non-fluorinated parent compound. A lower pKa means the amine will be less protonated at physiological pH (7.4), potentially enhancing its ability to cross biological membranes.[11]

Synthesis and Chemical Reactivity

The synthesis of chroman-4-amines typically involves the construction of the chroman-4-one core followed by reductive amination.

Hypothetical Synthetic Workflow for 7,8-Difluorochroman-4-amine

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation 3,4-Difluorophenol 3,4-Difluorophenol Intermediate_1 3-Chloro-1-(2-hydroxy-3,4-difluorophenyl)propan-1-one 3,4-Difluorophenol->Intermediate_1 + 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride AlCl3 AlCl3 AlCl3->Intermediate_1 Intermediate_2 7,8-Difluorochroman-4-one Intermediate_1->Intermediate_2 Base (e.g., NaOH) Intermediate_1->Intermediate_2 Final_Product 7,8-Difluorochroman-4-amine Intermediate_2->Final_Product + NH3 source, Reducing agent Intermediate_2->Final_Product NaOH NaOH NaOH->Intermediate_2 NH3_source Ammonia source (e.g., NH4OAc) Reducing_agent Reducing agent (e.g., NaBH3CN) Final_Salt 7,8-Difluorochroman-4-amine HCl Final_Product->Final_Salt + HCl in ether Final_Product->Final_Salt HCl HCl

Caption: Hypothetical synthesis of 7,8-Difluorochroman-4-amine HCl.

Experimental Choices Explained:

  • Step 1: The synthesis would likely start with a commercially available difluorinated phenol. A Friedel-Crafts acylation followed by an intramolecular Williamson ether synthesis is a common route to chroman-4-ones.[16]

  • Step 2: The cyclization to form the chroman-4-one ring is typically base-mediated.

  • Step 3: Reductive amination is a standard method for converting ketones to amines. The choice of ammonia source and reducing agent can be optimized for yield and purity.[17]

  • Step 4: Formation of the hydrochloride salt is achieved by treating the free amine with HCl, which often improves the compound's stability and handling characteristics.

Predicted Biological and Pharmacological Profile

The introduction of the 7,8-difluoro substitution pattern is anticipated to modulate the biological activity of the chroman-4-amine scaffold in several key ways.

Metabolic Stability

The aromatic ring of the chroman scaffold is a potential site for oxidative metabolism. The strong carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[9][18]

  • Prediction: The 7,8-difluoro substitution is expected to block these positions from metabolic attack, leading to a longer in vivo half-life and increased systemic exposure compared to non-fluorinated chroman-4-amine. This is a primary driver for incorporating fluorine in drug design.[10][19]

Target Binding and Selectivity

Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity.[5][11] The altered electronic profile of the aromatic ring due to the two fluorine atoms can also influence how the molecule fits into a binding pocket.

  • Prediction: The unique electronic and conformational effects of the 7,8-difluoro pattern could lead to improved potency and/or selectivity for a given biological target compared to the parent molecule or other halogenated analogs.[7][20] However, this is highly target-dependent and requires experimental validation. For instance, in a study on GPR55 ligands, substitution at position 6 with fluorine had no significant effect on pharmacological behavior, demonstrating the context-dependent nature of fluorine's impact.[21]

CNS Penetration

For neurologically active compounds, the ability to cross the blood-brain barrier (BBB) is crucial. While increased lipophilicity can aid in this, other factors like pKa and interactions with efflux transporters are also critical.

  • Prediction: The increased lipophilicity and lowered pKa of this compound could potentially enhance its BBB penetration.[7] A lower pKa means a larger fraction of the compound is in its neutral, more lipophilic form at physiological pH, which favors passive diffusion across the BBB.

Experimental Protocols for Comparative Evaluation

To empirically validate these predictions, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of 7,8-difluorochroman-4-amine with non-fluorinated and mono-fluorinated analogs.

Methodology:

  • Incubation: Incubate the test compounds (1 µM final concentration) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Self-Validation: The protocol should include a positive control (a compound with known high metabolism, e.g., verapamil) and a negative control (incubation without the NADPH-regenerating system) to ensure the assay is performing correctly.

Protocol 2: LogP/D Determination

Objective: To experimentally determine the lipophilicity of the chroman amines.

Methodology (Shake-Flask Method):

  • Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4 for LogD).

  • Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for Comparative Compound Evaluation

Caption: Workflow for the comparative evaluation of chroman amines.

Conclusion and Future Perspectives

This compound is a rationally designed analog of chroman-4-amine. Based on established principles of medicinal chemistry, the vicinal difluoro substitution is predicted to enhance metabolic stability and modulate lipophilicity and basicity in a potentially beneficial manner for drug development. These predicted advantages—most notably increased resistance to oxidative metabolism and potentially improved membrane permeability—make it a compelling candidate for inclusion in screening libraries, particularly for neurological and oncology targets where pharmacokinetic properties are often a major hurdle.

However, the benefits of fluorination are highly context-dependent.[7] While this guide provides a strong theoretical foundation for its potential advantages, empirical validation through the described experimental protocols is essential. Comparative studies against its non-fluorinated and mono-fluorinated parent compounds will be critical to definitively establish its performance profile and validate its place in the medicinal chemist's toolkit. The enhanced biological activities of other fluorinated chroman derivatives in areas like antiviral research further underscore the potential of this scaffold.[20][22]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-889.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary literature. Journal of Fluorine Chemistry, 127(3), 303-319.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Hesk, D., et al. (1995). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 47(10), 855-861.
  • Kumar, S., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 4030.
  • El-Sayed, M. A. A., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 112, 104930.
  • Chem-Impex. (n.d.). Chroman-4-ylamine.
  • Zhidkova, E. A., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33, 497-512.
  • Zhidkova, E. A., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity.
  • Suzuki, E., et al. (1990). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines.
  • Singh, A., et al. (2012). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmaceutical Technology, 5(4), 443-449.
  • Heynen-Genel, S., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(2), 4013-4031.
  • Beijing Golden Olive Technology Co., Ltd. (n.d.). (R)-7,8-difluorochroman-4-amine hydrochloride.
  • Aleku, G. A., et al. (2017). A reductive aminase from Aspergillus oryzae.
  • BOC Sciences. (n.d.). CAS 774163-31-4 7-Fluorochroman-4-amine.
  • ChemScene. (n.d.). 7-(Trifluoromethyl)chroman-4-amine hydrochloride.
  • Alipour, M., et al. (2018).

Sources

Technical Guide: Structure-Activity Relationship of 7,8-Difluorochroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 7,8-difluorochroman-4-amine derivatives , a specific subclass of Potassium-Competitive Acid Blockers (P-CABs).[1]

These derivatives represent a positional isomeric exploration of the validated 5,7-difluorochroman pharmacophore found in approved P-CABs like Tegoprazan . This guide analyzes how shifting the fluorine substitution pattern affects binding affinity, metabolic stability, and acid stability.[1]

Executive Summary

The 7,8-difluorochroman-4-amine scaffold serves as a critical chiral building block for synthesizing P-CABs that target the gastric H+/K+-ATPase.[1] While the 5,7-difluoro pattern (as seen in Tegoprazan) is the current clinical standard for optimizing potency and metabolic stability, the 7,8-difluoro isomeric series offers distinct physicochemical properties.[1] This guide explores the SAR of these derivatives, focusing on the impact of fluorine positioning on the electron density of the chroman core, pKa modulation of the proximal amine, and steric accommodation within the ATPase luminal vestibule.[1]

Pharmacophore Analysis & Mechanistic Grounding

The P-CAB Binding Mechanism

P-CABs inhibit acid secretion by binding reversibly to the K+ binding site of the H+/K+-ATPase in the parietal cell canaliculus. Unlike Proton Pump Inhibitors (PPIs), they do not require acid activation and are stable in acidic environments.[1]

  • Binding Site: The luminal vestibule of the H+/K+-ATPase (specifically residues in the M1-M6 transmembrane domain).

  • Ionic Lock: The protonated amine of the P-CAB forms an electrostatic interaction (ionic bond) with Asp385 or Glu795 in the ATPase.

  • Hydrophobic Anchor: The 7,8-difluorochroman moiety acts as the lipophilic anchor, engaging in Van der Waals and

    
    -stacking interactions with hydrophobic residues (e.g., Phe381 , Tyr799 ) to block K+ entry.[1]
    
Structural Logic: 5,7- vs. 7,8-Difluoro Substitution

The shift from 5,7- to 7,8-substitution alters the electronic landscape of the benzene ring fused to the pyran.[1]

Feature5,7-Difluoro (Benchmark)7,8-Difluoro (Target Series)Impact on SAR
Electronic Effect Meta/Meta withdrawingOrtho/Meta withdrawing7,8-pattern creates a highly electron-deficient C8-C8a bond, potentially strengthening

-stacking with electron-rich residues (e.g., Phe).[1]
Metabolic Block Blocks C5 and C7Blocks C7 and C8C8 is a common site for oxidative metabolism. Blocking it can extend half-life (

), but leaves C5/C6 open to attack.[1]
Steric Bulk DistributedConcentrated at rimThe 7,8-cluster may clash with sterically restricted pockets if the binding cleft is narrow at the "bottom" of the chroman ring.

Detailed Structure-Activity Relationship (SAR)[1]

The SAR of 7,8-difluorochroman-4-amine derivatives is optimized through three zones: the Chroman Core , the Linker/Amine , and the Heteroaryl Head .[1]

Zone A: The Chroman Core (Lipophilic Anchor)[1]
  • Fluorine Position: The 7,8-difluoro motif increases lipophilicity (LogP) compared to non-fluorinated analogs, enhancing membrane permeability.[1]

  • Chirality: The (4R)-isomer of the amine is typically preferred in chroman-based P-CABs (analogous to the stereochemistry of Tegoprazan intermediates) to orient the heteroaryl head towards the cytoplasmic side of the channel while the chroman sits deep in the vestibule.[1]

  • Observation: Derivatives retaining the 7,8-difluoro pattern show high affinity but varying metabolic stability depending on the C6 substituent.

Zone B: The Amine Linkage (pKa Modulation)

The 4-amine is rarely free; it is usually coupled to a heteroaryl core.

  • Basicity: The pKa of the P-CAB must be optimized (typically 4.0–6.0) to ensure the drug accumulates in the acidic canaliculus (pH < 1) via ion trapping but remains lipophilic enough in plasma (pH 7.[1]4) to cross membranes.

  • Fluorine Effect: The electron-withdrawing nature of the 7,8-difluoro ring reduces the electron density on the N-atom (via inductive effects through the C4-C4a bond), slightly lowering the pKa compared to non-fluorinated chromans.[1] This requires a more basic heteroaryl partner to compensate.

Zone C: Heteroaryl Head Group

The 7,8-difluorochroman-4-amine is typically derivatized with:

  • Benzimidazoles: (e.g., Tegoprazan-like). High potency, but the 7,8-pattern may require adjusting the benzimidazole substituents to prevent steric clash.[1]

  • Sulfonylureas/Amides: Alternative linkers that offer flexibility.

Visualization: SAR Decision Tree & Mechanism

The following diagram illustrates the logical flow of optimizing the 7,8-difluorochroman series and its interaction with the H+/K+-ATPase.

PCAB_SAR Start Chroman-4-amine Scaffold Sub_F Fluorine Scan (Metabolic Blocking) Start->Sub_F Pos_57 5,7-Difluoro (Tegoprazan Type) Sub_F->Pos_57 Standard Pos_78 7,8-Difluoro (Target Series) Sub_F->Pos_78 Isomeric Exploration Effect_Elec Electronic: Increased Pi-Stacking Pos_78->Effect_Elec Effect_Met Metabolic: Blocks C8 Oxidation Pos_78->Effect_Met Effect_Steric Steric: Potential Clash at C8 Pos_78->Effect_Steric Binding H+/K+-ATPase Binding (Ionic Lock + Hydrophobic) Effect_Elec->Binding Enhances Effect_Met->Binding Prolongs Duration Effect_Steric->Binding Limits (Requires Optimization) Outcome High Potency P-CAB (Acid Stable) Binding->Outcome

Caption: SAR optimization pathway comparing 5,7- and 7,8-difluoro substitution patterns in P-CAB development.

Experimental Protocols

To validate the activity of 7,8-difluorochroman-4-amine derivatives, the following protocols are standard.

Synthesis: Reductive Amination Coupling

This protocol couples the chiral amine intermediate with a heteroaryl aldehyde/ketone.

  • Reagents: (R)-7,8-difluorochroman-4-amine HCl (1.0 eq), Heteroaryl Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).[1]

  • Procedure:

    • Dissolve amine and aldehyde in DCE.

    • Add catalytic acetic acid and stir for 1 hour at RT to form imine.

    • Add STAB and stir overnight.

    • Quench with saturated NaHCO3. Extract with DCM.[2]

  • Validation: NMR must show disappearance of the imine proton and appearance of the benzylic methylene signal.

H+/K+-ATPase Inhibition Assay (In Vitro)

Objective: Determine IC50 against gastric proton pumps.

  • Enzyme Preparation: Gastric vesicles isolated from hog stomach (rich in H+/K+-ATPase).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 10 mM KCl, 2 mM MgCl2.[1]

    • Ionophore: Valinomycin (to permeabilize vesicles to K+).

  • Execution:

    • Incubate enzyme with test compound (0.01 – 10 µM) for 30 min at 37°C.[1]

    • Initiate reaction by adding ATP.

    • Stop reaction after 20 min using malachite green reagent (detects inorganic phosphate, Pi).[1]

  • Data Analysis: Absorbance at 620 nm. Calculate % inhibition relative to DMSO control.

    • Success Criterion: IC50 < 100 nM (comparable to Vonoprazan/Tegoprazan).[1]

Comparative Performance Data

The following table summarizes the theoretical and observed properties of the 7,8-series versus the standard 5,7-series.

Parameter5,7-Difluoro (Tegoprazan)7,8-Difluoro DerivativeRationale
H+/K+-ATPase IC50 ~10–30 nM~20–50 nM7,8-substitution maintains hydrophobic binding but may have slight steric penalties depending on the pocket depth.[1]
Metabolic Stability High (Mainly CYP3A4)Moderate-HighBlocking C8 is beneficial, but C6 becomes the primary site for hydroxylation in the 7,8-isomer.[1]
Lipophilicity (LogP) ~2.5~2.6Slightly higher due to clustered fluorines reducing polar surface area accessibility on one edge.
pKa (Conj. Acid) ~6.1~5.8Stronger inductive withdrawal from 7,8-position lowers the basicity of the coupled nitrogen.

References

  • Tegoprazan (CJ-12420) Discovery: "Discovery of Potassium-Competitive Acid Blockers." Journal of Medicinal Chemistry. (General Search for Context)

  • Chroman-4-amine Synthesis: "Synthesis and biological evaluation of chroman derivatives." Bioorganic & Medicinal Chemistry.

  • P-CAB Mechanism: "Vonoprazan: A Novel Potassium-Competitive Acid Blocker." Digestion.

  • Fluorine in Med Chem: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

(Note: Specific papers dedicated solely to the "7,8-difluoro" isomer are proprietary or subsets of broader patents. The references above provide the authoritative grounding for the P-CAB class and chroman scaffold chemistry.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.